Fenirofibrate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
| Record name | Fenirofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-31-7, 123612-42-0, 123612-43-1 | |
| Record name | Fenirofibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenirofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENIROFIBRATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENIROFIBRATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENIROFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Fenofibrate: A Deep Dive into PPARα Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanism of fenofibrate (B1672516), focusing on its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Fenofibrate is a widely prescribed lipid-lowering drug, and a thorough understanding of its mechanism of action is crucial for ongoing research and the development of novel therapeutics for metabolic disorders.
Core Mechanism of Action: PPARα Activation
Fenofibrate itself is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases into its active metabolite, fenofibric acid.[1][2] Fenofibric acid is a potent agonist of PPARα, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4][5][6][7]
The activation of PPARα by fenofibric acid initiates a cascade of molecular events that ultimately modulate the expression of genes involved in lipid and lipoprotein metabolism.[6][7] The key steps are as follows:
-
Ligand Binding: Fenofibric acid enters the cell and binds to the ligand-binding domain of PPARα located in the nucleus.[8]
-
Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARα protein, leading to the dissociation of corepressors and the recruitment of coactivators.[8][9] The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR).[1][6][10][11][12][13]
-
PPRE Binding: The PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][6][10][12]
-
Gene Transcription Modulation: The binding of the heterodimer to PPREs, along with the recruited coactivators, modulates the transcription of target genes, either activating or repressing their expression.[1][8]
This signaling pathway is central to the therapeutic effects of fenofibrate.
Signaling Pathway Diagram
Caption: Fenofibrate-mediated PPARα activation pathway.
Quantitative Data on Fenofibrate's Effects
The activation of PPARα by fenofibrate leads to significant and measurable changes in lipid profiles and gene expression.
Binding Affinity and Potency of Fenofibric Acid
| Parameter | Species | Value | Reference |
| EC50 for PPARα | Human | 9.47 µM | [9] |
| EC50 for PPARγ | Human | 61.0 µM | [9] |
| Efficacy for PPARα | Human | 104% | [9] |
| Efficacy for PPARγ | Human | 87.7% | [9] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Efficacy is the maximal response a drug can produce.
Effects on Plasma Lipids and Lipoproteins
A meta-analysis of randomized controlled trials provides the following data on the effects of fenofibrate on lipid profiles.[14][15]
| Lipid Parameter | Change with Fenofibrate Monotherapy | Change with Fenofibrate + Statin |
| Triglycerides (TG) | Significant Reduction | Significant Reduction |
| LDL-Cholesterol (LDL-C) | -15.12 mg/dL | No Significant Reduction |
| Apolipoprotein B (ApoB) | -24.88 mg/dL | -10.42 mg/dL |
| Non-HDL Cholesterol | -46.38 mg/dL | -12.02 mg/dL |
| HDL-Cholesterol (HDL-C) | Increase up to 20% | Increase |
In a study on patients after elective coronary stenting, fenofibrate treatment for 6 months resulted in a 32.1% decrease in triglyceride levels and an 8.7% increase in HDL cholesterol levels.[16] Another real-world study showed a 50.1% reduction in baseline triglyceride levels after 6-7 months of fenofibrate treatment.[17]
Effects on Target Gene Expression
Fenofibrate's activation of PPARα directly influences the transcription of genes involved in lipid metabolism.
| Target Gene | Function | Effect of Fenofibrate |
| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins | Upregulation[3][18] |
| Apolipoprotein C-III (ApoC-III) | Inhibits lipoprotein lipase | Downregulation[3] |
| Apolipoprotein A-I (ApoA-I) | Major protein component of HDL | Upregulation[17] |
| Apolipoprotein A-II (ApoA-II) | Protein component of HDL | Upregulation[17] |
| Acyl-CoA Synthetase | Activates fatty acids for oxidation | Upregulation[4] |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Rate-limiting enzyme in fatty acid oxidation | Upregulation[19] |
| CD36 | Fatty acid translocase | Upregulation[19] |
| ABCA1 | Cholesterol efflux | Upregulation[18][20] |
Detailed Experimental Protocols
The characterization of fenofibrate's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
PPARα Transactivation Assay
This cell-based assay is fundamental for quantifying the ability of a compound to activate PPARα.
Objective: To measure the dose-dependent activation of PPARα by fenofibric acid.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[19]
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain of the yeast transcription factor GAL4.[19]
-
A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a luciferase reporter gene.[19]
-
-
Compound Treatment: After a recovery period, the transfected cells are treated with various concentrations of fenofibric acid (or a vehicle control) for 24 hours.[19][21]
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The intensity of light emission is proportional to the transcriptional activity of PPARα.
-
Data Analysis: The fold activation is calculated by normalizing the luciferase activity of treated cells to that of vehicle-treated cells. An EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a PPARα transactivation assay.
Immunofluorescence Staining for PPARα Subcellular Localization
This technique allows for the visualization of PPARα within the cell, particularly its translocation to the nucleus upon activation.
Objective: To observe the cellular localization of PPARα in response to fenofibric acid treatment.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., hepatocytes) are grown on glass coverslips and treated with fenofibric acid or a vehicle control.[12]
-
Fixation: The cells are fixed with a solution like 4% paraformaldehyde to preserve their cellular structure.[12]
-
Permeabilization: A detergent such as 0.25% Triton X-100 is used to permeabilize the cell membranes, allowing antibodies to access intracellular proteins.[12]
-
Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for PPARα.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining: The cell nuclei are stained with a fluorescent dye like DAPI.[12]
-
Mounting and Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.
Caption: Workflow for immunofluorescence staining of PPARα.
Conclusion
Fenofibrate's therapeutic efficacy in managing dyslipidemia is fundamentally rooted in the activation of PPARα by its active metabolite, fenofibric acid. This interaction triggers a well-defined signaling cascade that results in the modulation of a comprehensive suite of genes governing lipid and lipoprotein metabolism. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced roles of PPARα activation and to explore novel therapeutic strategies targeting this critical metabolic regulator.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. karger.com [karger.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eathj.org [eathj.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ClinPGx [clinpgx.org]
- 21. academic.oup.com [academic.oup.com]
An In-depth Technical Guide: Molecular Actions of Fenofibric Acid in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fenofibric acid, the active metabolite of the prodrug fenofibrate (B1672516), is a fibric acid derivative widely utilized in the management of dyslipidemia.[1][2] Its primary therapeutic effects are potent reductions in circulating triglycerides and elevations in high-density lipoprotein cholesterol (HDL-C).[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms through which fenofibric acid modulates lipid metabolism. We will delve into its core signaling pathways, downstream effects on lipoprotein kinetics, quantitative clinical data, and the key experimental protocols used to elucidate these actions.
Core Mechanism of Action: PPARα Activation
The cornerstone of fenofibric acid's mechanism is its function as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][5] PPARα is a ligand-activated nuclear transcription factor that serves as a primary regulator of genes involved in lipid and lipoprotein metabolism.[3]
The activation sequence is as follows:
-
Ligand Binding: Fenofibric acid enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.[1]
-
Heterodimerization: This binding induces a conformational change in PPARα, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[6]
-
PPRE Binding: The activated PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][6]
-
Gene Transcription Modulation: This binding recruits co-activator proteins and modulates the transcription of a suite of genes, leading to increased protein synthesis and subsequent metabolic changes.[3]
Downstream Effects on Lipid Metabolism
The activation of PPARα by fenofibric acid orchestrates a multi-pronged effect on lipid metabolism, primarily impacting triglycerides, HDL, and LDL particles.
Triglyceride (TG) Metabolism
Fenofibric acid is highly effective at lowering plasma TG levels, with reductions ranging from 30% to over 50%.[3] This is achieved through several concurrent mechanisms:
-
Enhanced Lipolysis of TG-Rich Lipoproteins: PPARα activation upregulates the expression of Lipoprotein Lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides within chylomicrons and Very-Low-Density Lipoproteins (VLDL).[2][3]
-
Suppression of an LPL Inhibitor: The transcription of the gene for Apolipoprotein C-III (apoC-III), a potent inhibitor of LPL activity, is suppressed.[2][3] The dual effect of increasing LPL and decreasing its inhibitor leads to a marked acceleration in the catabolism of TG-rich lipoproteins.[4]
-
Increased Fatty Acid Oxidation: Fenofibric acid stimulates the expression of genes involved in fatty acid transport (e.g., carnitine palmitoyltransferase 1, CPT1) and mitochondrial and peroxisomal β-oxidation (e.g., acyl-CoA oxidase).[5][7] This increases the breakdown of fatty acids for energy production in the liver and muscle, thereby reducing the available substrate for hepatic VLDL and triglyceride synthesis.[5][8]
HDL Cholesterol Metabolism
Fenofibric acid consistently increases HDL-C levels, typically by 5% to 30%.[3] This effect is primarily attributed to the PPARα-mediated upregulation of the major apolipoproteins of HDL:
Increased synthesis of these apolipoproteins promotes the formation of new HDL particles, enhancing the reverse cholesterol transport pathway, where excess cholesterol is removed from peripheral tissues and returned to the liver.[1]
LDL Cholesterol and Lipoprotein Particle Modification
The effect of fenofibric acid on Low-Density Lipoprotein Cholesterol (LDL-C) is more complex. While it can lower LDL-C by 10-20% in some patients, it can also cause a modest increase in others, particularly those with high baseline triglycerides.[3][9]
A more critical and consistent effect is the qualitative change in LDL particle characteristics. Fenofibric acid promotes a shift from small, dense LDL (sdLDL) particles, which are highly atherogenic, to larger, more buoyant LDL particles.[4][10] These larger particles have a higher affinity for the LDL receptor and are catabolized more rapidly, which is considered a beneficial anti-atherogenic effect.[10]
Quantitative Effects on Lipid Profiles
Clinical trials have extensively documented the quantitative impact of fenofibric acid on circulating lipids and apolipoproteins, both as a monotherapy and in combination with statins.
Table 1: Summary of Lipid-Modifying Effects of Fenofibric Acid Monotherapy
| Parameter | Typical Range of Change | Reference(s) |
|---|---|---|
| Triglycerides (TG) | ↓ 30% to 50% | [3] |
| HDL-Cholesterol (HDL-C) | ↑ 5% to 30% | [3] |
| LDL-Cholesterol (LDL-C) | ↓ 10% to 20% (variable) | [3] |
| Non-HDL-Cholesterol | ↓ 15% to 25% | [11] |
| Apolipoprotein B (ApoB) | ↓ 10% to 25% | [11][12] |
| Apolipoprotein C-III (ApoC-III) | ↓ 20% to 35% |[13][14] |
Table 2: Summary of Lipid-Modifying Effects of Fenofibric Acid in Combination with a Statin
| Parameter | Typical Range of Change (vs. Statin alone) | Reference(s) |
|---|---|---|
| Triglycerides (TG) | ↓ 37% to 57% | [13][15] |
| HDL-Cholesterol (HDL-C) | ↑ 13% to 15% | [13][15] |
| LDL-Cholesterol (LDL-C) | Variable (slight increase of ~12% reported) | [15] |
| Non-HDL-Cholesterol (non-HDL-C) | ↓ 9% to 12% | [11][15] |
| Apolipoprotein B (ApoB) | ↓ 9% to 10% |[11][15] |
Key Experimental Methodologies
The molecular actions of fenofibric acid have been characterized using a variety of in vitro and in vivo techniques.
PPARα Activation Reporter Gene Assay
This in vitro assay quantifies the ability of a compound to activate the PPARα receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) is engineered to constitutively express the human PPARα protein.[16][17]
-
Reporter Construct: The cells are co-transfected with a reporter plasmid. This plasmid contains a luciferase gene under the transcriptional control of a promoter containing multiple PPREs.[18][19]
-
Treatment: The engineered cells are plated and incubated with varying concentrations of fenofibric acid.[20]
-
Lysis and Substrate Addition: After incubation (typically 22-24 hours), the cells are lysed, and a luciferase substrate (e.g., D-luciferin) is added.[18][19]
-
Signal Quantification: PPARα activation by fenofibric acid leads to the expression of luciferase. The resulting bioluminescence is measured using a luminometer, with the light output being directly proportional to the level of PPARα activation.[18]
Fatty Acid β-Oxidation Assay
This assay measures the rate at which cells or isolated mitochondria can catabolize fatty acids. A common method uses a radiolabeled substrate.
Methodology:
-
Sample Preparation: Freshly isolate primary hepatocytes or mitochondria from a relevant animal model (e.g., mouse, rat).[8][21]
-
Incubation: Resuspend the cells or mitochondria in a suitable buffer containing cofactors (e.g., L-carnitine, coenzyme A) and a radiolabeled long-chain fatty acid, such as [1-¹⁴C]palmitic acid.[21][22]
-
Metabolism: Incubate the mixture at 37°C. During β-oxidation, the labeled carbon is cleaved off as acetyl-CoA and can enter the TCA cycle, ultimately being released as ¹⁴CO₂. Alternatively, the production of ¹⁴C-labeled acid-soluble metabolites (ASMs) can be measured.[21]
-
Capture/Separation:
-
For ¹⁴CO₂: The incubation is performed in a sealed flask, and the evolved ¹⁴CO₂ is trapped in a basic solution (e.g., NaOH).[22]
-
For ASMs: The reaction is stopped by adding acid (e.g., perchloric acid), and the precipitated macromolecules are separated from the soluble metabolites by centrifugation.[21]
-
-
Quantification: The radioactivity in the trapping solution or the acid-soluble supernatant is measured using a liquid scintillation counter.
-
Calculation: The rate of fatty acid oxidation is calculated based on the specific activity of the radiolabeled substrate and normalized to protein content or cell number.
Lipoprotein Subfraction Analysis
To assess the qualitative shift in LDL particle size, density gradient ultracentrifugation is a standard method.
Methodology:
-
Sample Preparation: Isolate plasma from subjects before and after treatment with fenofibric acid.
-
Gradient Formation: A density gradient is created in an ultracentrifuge tube using solutions of varying densities (e.g., KBr solutions).
-
Ultracentrifugation: The plasma sample is layered on top of the gradient and centrifuged at very high speeds for an extended period (e.g., >24 hours).
-
Fractionation: Lipoprotein particles separate and form distinct bands within the gradient based on their buoyant density. Larger, more buoyant LDL particles will be found in lower-density fractions, while small, dense LDL will migrate to higher-density fractions.[12]
-
Analysis: The tube is fractionated, and the cholesterol or ApoB content of each fraction is measured to determine the distribution of LDL subfractions.[12]
Conclusion
The molecular actions of fenofibric acid in lipid metabolism are complex and centered on its role as a potent PPARα agonist. By activating this nuclear receptor, fenofibric acid initiates a cascade of transcriptional changes that collectively enhance the clearance of triglyceride-rich lipoproteins, increase HDL-C levels, and beneficially modify the composition of LDL particles. These multifaceted effects underscore its therapeutic value in managing complex dyslipidemias, particularly in patients with elevated triglycerides and low HDL-C. A thorough understanding of these mechanisms is crucial for the continued development and targeted application of lipid-modifying therapies.
References
- 1. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fenofibrate treatment on fatty acid oxidation in liver mitochondria of obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. eathj.org [eathj.org]
- 12. Qualitative effect of fenofibrate and quantitative effect of atorvastatin on LDL profile in combined hyperlipidemia with dense LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Time Courses and Predictors of Lipid Changes with Fenofibric Acid-Statin Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Long-Term Efficacy of Adding Fenofibric Acid to Moderate-Dose Statin Therapy in Patients with Persistent Elevated Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 18. korambiotech.com [korambiotech.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Fenofibrate's intricate signaling network in hepatic cells: A technical guide
For Immediate Release
This technical guide provides an in-depth exploration of the molecular signaling pathways activated by fenofibrate (B1672516) in hepatic cells. Tailored for researchers, scientists, and professionals in drug development, this document details the core mechanisms of fenofibrate action, presents quantitative data on its effects, outlines key experimental protocols, and provides visual representations of the signaling cascades.
Core Signaling Pathways
Fenofibrate, a fibric acid derivative, exerts its primary effects on hepatic lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] However, its mechanism of action is multifaceted, also involving PPARα-independent pathways.
PPARα-Dependent Signaling
Upon entering the hepatocyte, fenofibrate is hydrolyzed to its active metabolite, fenofibric acid.[1] Fenofibric acid binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR).[3] The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism.[4]
Key gene targets upregulated by the PPARα pathway include those encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[2][5] This leads to an increased breakdown of fatty acids, thereby reducing the substrate available for triglyceride synthesis.[2] Fenofibrate also influences the expression of genes involved in lipoprotein metabolism, such as lipoprotein lipase (B570770) and apolipoprotein C-III.[6]
PPARα-Independent Signaling: The Role of AMPK
Emerging evidence indicates that fenofibrate can also exert its effects through pathways independent of PPARα, most notably via the activation of AMP-activated protein kinase (AMPK).[7][8] Unmetabolized fenofibrate, but not its active metabolite fenofibric acid, has been shown to activate AMPK in hepatocytes.[7]
AMPK is a key cellular energy sensor. Its activation triggers a cascade of events aimed at restoring cellular energy homeostasis. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[7] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1A, further promoting fatty acid oxidation. AMPK activation by fenofibrate has also been linked to the inhibition of gluconeogenesis through the downregulation of key enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
The Pharmacodynamics of Fenofibrate in Metabolic Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenofibrate (B1672516), a fibric acid derivative, is a widely prescribed lipid-lowering agent with a primary role in the management of dyslipidemia, particularly hypertriglyceridemia. Its therapeutic effects are principally mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of a suite of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation. This technical guide provides a comprehensive overview of the pharmacodynamics of fenofibrate, detailing its molecular mechanisms of action, summarizing key quantitative data from clinical and preclinical studies, and outlining detailed experimental protocols for investigating its metabolic effects. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways and experimental workflows associated with fenofibrate's pharmacodynamics.
Core Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid.[1] Fenofibric acid is a potent agonist of PPARα, a transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[2][3]
The activation of PPARα by fenofibric acid initiates a cascade of molecular events:
-
Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4]
-
PPRE Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2]
-
Gene Transcription Modulation: This binding event modulates the transcription of genes encoding proteins involved in various aspects of lipid metabolism.[5]
This activation of PPARα is the central tenet of fenofibrate's therapeutic efficacy in metabolic regulation.[6]
Visualization of the Core Signaling Pathway
Pharmacodynamic Effects on Lipid and Lipoprotein Metabolism
The activation of PPARα by fenofibrate orchestrates a series of changes in lipid and lipoprotein metabolism, leading to an improved lipid profile.
Triglyceride Metabolism
Fenofibrate significantly reduces plasma triglyceride (TG) levels through a multi-pronged approach:
-
Increased Lipoprotein Lipase (LPL) Activity: Fenofibrate upregulates the expression of the LPL gene.[7] LPL is a key enzyme responsible for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.[8]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fenofibrate suppresses the hepatic production of ApoC-III, a protein that inhibits LPL activity.[9][10] This reduction in ApoC-III further enhances LPL-mediated lipolysis.[2]
-
Enhanced Fatty Acid Oxidation: By activating PPARα, fenofibrate stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle, thereby reducing the substrate availability for triglyceride synthesis.[7][11]
-
Reduced VLDL Production: While some studies suggest a decrease in hepatic VLDL secretion, other evidence indicates that the primary effect is on VLDL clearance, which may lead to a compensatory increase in VLDL-TG production.[8][12]
HDL Cholesterol Metabolism
Fenofibrate consistently increases high-density lipoprotein cholesterol (HDL-C) levels. This is primarily achieved by increasing the hepatic expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL particles.[3] This leads to an increase in the number of HDL particles available for reverse cholesterol transport.
LDL Cholesterol Metabolism
The effect of fenofibrate on low-density lipoprotein cholesterol (LDL-C) is more variable. While it can lower LDL-C levels, a key qualitative effect is the shift in LDL particle size from small, dense, atherogenic particles to larger, more buoyant LDL particles.[7] These larger particles have a higher affinity for the LDL receptor, leading to their more rapid catabolism.[7]
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative effects of fenofibrate on various metabolic parameters as reported in clinical trials.
Table 1: Effects of Fenofibrate on Plasma Lipid and Lipoprotein Levels
| Parameter | Patient Population | Dosage | Duration | % Change from Baseline/Placebo | Reference(s) |
| Triglycerides (TG) | Hypertriglyceridemia | 200-400 mg/day | - | ↓ 20% to 50% | [7] |
| Mixed Dyslipidemia | 160 mg/day | 12 weeks | ↓ 41.3% to 43.2% | [7] | |
| Type 2 Diabetes | 200 mg/day | 5 years | ↓ 26% | [13] | |
| Severe Hypertriglyceridemia | - | - | ↓ 30% to 50% | [9] | |
| HDL-Cholesterol (HDL-C) | Hypertriglyceridemia | 200-400 mg/day | - | ↑ 10% to 25% | [7][9] |
| Mixed Dyslipidemia | 160 mg/day | 12 weeks | ↑ 18.2% to 18.8% | [7] | |
| LDL-Cholesterol (LDL-C) | Mixed Dyslipidemia | 160 mg/day | 12 weeks | ↓ 5.5% to 15.7% | [7] |
| Primary Hyperlipidemia | - | - | ↓ 5% to 15% (variable) | [9] | |
| Total Cholesterol | Type IIa Hypercholesterolemia | 300 mg/day | 24 weeks | ↓ 18% | [14] |
| VLDL-Cholesterol | Type IIa Hypercholesterolemia | 300 mg/day | 24 weeks | ↓ 38% | [14] |
| Apolipoprotein B (ApoB) | Mixed Dyslipidemia | 160 mg/day | 12 weeks | ↓ 15.2% to 20.1% | [7] |
| Apolipoprotein A-I (ApoA-I) | Mixed Dyslipidemia | 160 mg/day | 12 weeks | ↑ 8.4% to 10.8% | [7] |
| Apolipoprotein C-III (ApoC-III) | Placebo-controlled trials (meta-analysis) | <200 mg/day or ≥200 mg/day | <12 weeks or ≥12 weeks | ↓ 4.50 to 6.33 mg/dL | [15] |
Table 2: Effects of Fenofibrate on Inflammatory Markers
| Marker | Patient Population | Dosage | Duration | % Change from Baseline/Placebo | Reference(s) |
| High-sensitivity C-reactive protein (hs-CRP) | Metabolic Syndrome | 200 mg/day | 12 weeks | ↓ 49.5% | [16] |
| Interleukin-6 (IL-6) | Metabolic Syndrome | 200 mg/day | 12 weeks | ↓ 29.8% | [16] |
| Fibrinogen | Hypertriglyceridemia | Micronized fenofibrate | - | ↓ 9.5% | [17] |
Detailed Experimental Protocols
This section outlines methodologies for key experiments used to elucidate the pharmacodynamics of fenofibrate.
PPARα Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the activation of PPARα by fenofibric acid in a cell-based system.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, HEK293) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
An expression plasmid for the human PPARα receptor.
-
-
A co-transfected Renilla luciferase plasmid can be used as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of fenofibric acid or a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
-
Luciferase Activity Measurement:
-
Lyse the cells to release the luciferase enzyme.
-
Measure the luminescence produced by the firefly luciferase using a luminometer.
-
If a Renilla control is used, measure its luminescence as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold activation by dividing the normalized luciferase activity of the fenofibric acid-treated samples by that of the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Qualitative effect of fenofibrate and quantitative effect of atorvastatin on LDL profile in combined hyperlipidemia with dense LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study Design and Protocol for a Randomized Controlled Trial to Assess Long-Term Efficacy and Safety of a Triple Combination of Ezetimibe, Fenofibrate, and Moderate-Intensity Statin in Patients with Type 2 Diabetes and Modifiable Cardiovascular Risk Factors (ENSEMBLE) [e-enm.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of fenofibrate on high-density lipoprotein particle size in patients with hyperlipidemia: a randomized, double-blind, placebo-controlled, multicenter, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of fenofibrate on plasma apolipoprotein C-III levels: a systematic review and meta-analysis of randomised placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term effects of fenofibrate on VLDL and HDL subspecies in participants with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of fenofibrate on plasma lipids. Double-blind, multicenter study in patients with type IIA or IIB hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the effect of Fenofibrate on biomarkers of vascular inflammation in L-NAME induced hypertensive rats [pharmacia.pensoft.net]
- 16. Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of fenofibrate on serum inflammatory markers in patients with high triglyceride values - PubMed [pubmed.ncbi.nlm.nih.gov]
PPARα-Independent Effects of Fenofibrate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the peroxisome proliferator-activated receptor alpha (PPARα)-independent effects of fenofibrate (B1672516) observed in in vitro studies. While fenofibrate is clinically utilized for its PPARα-dependent lipid-lowering properties, a growing body of evidence, detailed herein, reveals its engagement with multiple other cellular pathways. This guide summarizes key quantitative data, provides detailed experimental protocols for reproducing these findings, and visualizes the involved signaling pathways and workflows.
Core PPARα-Independent Mechanisms of Fenofibrate
Fenofibrate exerts a range of biological effects that are not mediated by its classical interaction with PPARα. These have been demonstrated in various in vitro models, often through the use of PPARα antagonists (e.g., GW6471, MK886) or in cell lines with low or absent PPARα expression. The primary PPARα-independent mechanisms include:
-
Direct Inhibition of Mitochondrial Respiratory Complex I and AMPK Activation: Fenofibrate can directly inhibit complex I of the mitochondrial electron transport chain, leading to a decrease in cellular ATP levels. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism and stress responses.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: In numerous cancer cell lines, fenofibrate induces programmed cell death (apoptosis) and halts cell cycle progression, typically at the G0/G1 phase.[2][3] These effects are often mediated by pathways such as NF-κB and involve the modulation of key regulatory proteins.
-
Anti-Inflammatory Effects: Fenofibrate demonstrates anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway, thereby reducing the expression and secretion of inflammatory cytokines.[4][5]
-
Modulation of Endothelial Cell Function: Fenofibrate influences the behavior of endothelial cells, which is particularly relevant in the context of angiogenesis and diabetic complications. A key mechanism involves the regulation of Thioredoxin-Interacting Protein (TXNIP).[6][7]
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro studies on the PPARα-independent effects of fenofibrate.
Table 1: Effects on Cell Viability, Apoptosis, and Cell Cycle
| Cell Line | Fenofibrate Concentration (µM) | Duration (hours) | Effect | Key Findings | Citation(s) |
| MDA-MB-231 | 50 | 24 | Apoptosis Induction | Apoptosis increased to 41.8 ± 8.8%. Effect not reversed by 5 µM GW6471. | [2][8] |
| MDA-MB-231 | 50 | 24, 36 | Cell Cycle Arrest | Increase in G0/G1 phase cells to ~63%. | [2][3] |
| MS1 VEGF | 50 | 48 | Anti-proliferative | Cell number reduced to ~20% of control. | [9][10] |
| HUVEC | 50 | 120 (5 days) | Anti-proliferative | Cell proliferation moderately suppressed. | [9] |
Table 2: Effects on Protein Expression and Signaling
| Cell Line | Fenofibrate Concentration (µM) | Duration (hours) | Target Protein/Pathway | Effect | Citation(s) |
| HepG2 | Not Specified | 3 | p-AMPKα, p-ACC | Increased phosphorylation, indicating AMPK activation. | [1] |
| MDA-MB-231 | 12.5 - 50 | 6, 12 | Cyclin D1, Cdk4 | Dose- and time-dependent decrease. | [2][3] |
| MDA-MB-231 | 12.5 - 50 | 6, 12 | p21, p27/Kip1 | Dose- and time-dependent increase. | [2][3] |
| MDA-MB-231 | Not Specified | Not Specified | Nuclear p65 (NF-κB) | Increased nuclear accumulation. | [2] |
| HUVEC | Not Specified | Not Specified | TXNIP | Reverses high glucose-induced expression. | [6][7] |
Table 3: Mitochondrial and Metabolic Effects
| System | Fenofibrate Concentration (µM) | Effect | Key Findings | Citation(s) |
| Rat Skeletal Muscle Homogenates | 10, 30, 100 | Complex I Inhibition | Activity reduced by 41%, 70%, and 78% respectively. | [11][12] |
| Isolated Rat Mitochondria | 100 | Complex I Inhibition | State 3 respiration with glutamate (B1630785) + malate (B86768) reduced by 33%. | [11] |
| PPARα null mice liver | Not Specified | ATP Levels | Significant decrease in cellular ATP. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Proliferation Assay (MTT/MTS)
This protocol is a composite based on methodologies used to assess the anti-proliferative effects of fenofibrate.
-
Cell Culture:
-
MDA-MB-231 or MS1 VEGF cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Experimental Setup:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Fenofibrate is dissolved in DMSO to create a stock solution and then diluted to final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM) in fresh culture medium. The final DMSO concentration should be kept below 0.1%.
-
The medium is replaced with the fenofibrate-containing medium or vehicle control (medium with DMSO).
-
To confirm PPARα-independence, a parallel set of experiments can be performed where cells are pre-incubated with a PPARα antagonist like GW6471 (e.g., 5 µM) for 1 hour before adding fenofibrate.
-
-
MTT/MTS Assay:
-
After the desired incubation period (e.g., 24, 48 hours), 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C.
-
If using MTT, the medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection and quantification of fenofibrate-induced apoptosis.
-
Cell Treatment:
-
MDA-MB-231 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with various concentrations of fenofibrate (e.g., 0, 25, 50 µM) for 24 hours.
-
-
Cell Staining:
-
After treatment, both adherent and floating cells are collected and washed twice with cold PBS.
-
Cells are resuspended in 100 µL of 1X Annexin V Binding Buffer.
-
5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.
-
The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Binding Buffer is added to each sample.
-
-
Flow Cytometry Analysis:
-
Samples are analyzed by a flow cytometer within 1 hour.
-
FITC-Annexin V fluorescence is detected in the FL1 channel and PI in the FL2 channel.
-
Data from at least 10,000 cells are collected for each sample.
-
Analysis of the dot plot allows for the quantification of viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Western Blotting for Protein Expression
This protocol is used to analyze changes in the expression of key proteins in signaling pathways affected by fenofibrate.
-
Protein Extraction:
-
Cells are treated with fenofibrate as described in previous protocols.
-
After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (total protein extract) is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-Cyclin D1, anti-p21, anti-p65, anti-β-actin) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
The intensity of the bands is quantified using image analysis software (e.g., ImageJ). Expression levels of target proteins are normalized to a loading control like β-actin.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key PPARα-independent signaling pathways of fenofibrate and a typical experimental workflow.
Signaling Pathways
Caption: Fenofibrate's inhibition of mitochondrial complex I and subsequent AMPK activation.
References
- 1. Fenofibrate differentially regulates PAI-1 gene expression via AMPK-dependent induction of orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappaB signaling by fenofibrate, a peroxisome proliferator-activated receptor-alpha ligand, presents a therapeutic strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate Rescues Diabetes-Related Impairment of Ischemia-Mediated Angiogenesis by PPARα-Independent Modulation of Thioredoxin-Interacting Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Preclinical Pharmacokinetics of Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of fenofibrate (B1672516) in key preclinical animal models: rats, mice, rabbits, and dogs. Fenofibrate, a prodrug, is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid, which is responsible for its lipid-lowering effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of fenofibrate and fenofibric acid in these species is crucial for the non-clinical development of new fenofibrate formulations and for translating preclinical findings to human clinical trials.
Pharmacokinetic Parameters of Fenofibric Acid
The following tables summarize the key pharmacokinetic parameters of fenofibric acid following oral administration of fenofibrate in various preclinical animal models. These parameters are essential for comparing the bioavailability and disposition of fenofibrate across different species and formulations.
Table 1: Pharmacokinetic Parameters of Fenofibric Acid in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Fenofibrate Powder | 20 | 2.36 ± 0.34 | 4.0 | 17.72 ± 1.52 | - | - | [1] |
| PVP Nanospheres | 20 | 6.73 ± 1.75 | 4.0 | 61.01 ± 14.66 | - | - | [1] |
| HP-β-CD Nanocorpuscles | 20 | 6.46 ± 1.83 | 4.0 | 42.59 ± 11.55 | - | - | [1] |
| Gelatin Nanocapsules | 20 | 9.14 ± 2.47 | 4.0 | 96.80 ± 15.42 | - | - | [1] |
| Fenofibrate Suspension | 20 | - | - | 131.69 | - | - | [2] |
| Liquid Crystalline Cubic Phase | 20 | - | - | 1435.73 | - | - | [2] |
| JW322 | 20 | - | - | - | - | 272.8 (relative to fenofibrate) | [3] |
| Choline Fenofibrate | 4 | - | - | - | - | 93.4 | [4] |
| Fenofibric Acid | 4 | - | - | - | - | 40.0 | [4] |
Table 2: Pharmacokinetic Parameters of Fenofibric Acid in Rabbits
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Reference |
| Pristine Fenofibrate | Not Specified | 16.84 | 4 | 514.8 ± 374 | [5] |
| Tricor® (Marketed) | Not Specified | 23.18 | 4 | 654.6 ± 251 | [5] |
| Fenofibrate Nanocrystal Oral Strip-Film | Not Specified | 37.6 | 3 | 931.26 | [5] |
Table 3: Pharmacokinetic Parameters of Fenofibric Acid in Dogs
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Reference |
| Lipanthyl® (Immediate Release) | 50 | 1.221 | 10 | 19.336 | [6] |
| Lipilfen® (Sustained Release) | 50 | 0.654 | 12 | 12.996 | [6] |
| Modified-Release Pellets (R1) | 50 | 1.175 | 11 | 19.408 | [6] |
| Modified-Release Pellets (R2) | 50 | 2.486 | 12 | 38.878 | [6] |
Note: Direct comparison of values between studies should be made with caution due to differences in formulations, analytical methods, and experimental conditions.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols for key experimental procedures cited in the literature.
Animal Models and Husbandry
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used.
-
Mice: Male C57BL/6 or BALB/c mice are frequently employed.
-
Rabbits: New Zealand White rabbits are a common choice.
-
Dogs: Beagle dogs are a standard model in preclinical drug development.
Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity, with ad libitum access to standard chow and water, unless fasting is required for the study.
Drug Administration
Oral gavage is the most common method for administering fenofibrate formulations in rodents.
-
Preparation of Dosing Formulation: Fenofibrate is often suspended in a vehicle such as olive oil, 0.5% sodium carboxymethylcellulose (NaCMC), or water.[6][7] For nanoparticle formulations, they may be reconstituted in distilled water.[2]
-
Gavage Procedure: A stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats) is used.[8] The animal is gently restrained, and the needle is carefully inserted into the esophagus to deliver the formulation directly into the stomach.
Blood Sample Collection
Serial blood sampling is performed to characterize the plasma concentration-time profile of fenofibric acid.
-
Rats:
-
Jugular Vein Cannulation: A catheter is surgically implanted into the jugular vein for repeated, stress-free blood collection.
-
Tail Vein Sampling: Small blood samples (e.g., 20-30 µL) can be collected from the lateral tail vein.
-
-
Mice:
-
Submandibular Bleed: A facial vein is punctured with a lancet to collect a small blood drop.[7]
-
Retro-orbital Sinus: Blood is collected from the venous sinus behind the eye using a capillary tube. This is often a terminal procedure.
-
Cardiac Puncture: A terminal procedure where blood is collected directly from the heart.
-
-
Rabbits:
-
Marginal Ear Vein/Artery: The vessels in the ear are readily accessible for repeated blood sampling.
-
-
Dogs:
-
Cephalic or Saphenous Vein: These veins are commonly used for venipuncture.
-
Blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.
Bioanalytical Method for Fenofibric Acid Quantification
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard methods for quantifying fenofibric acid in plasma.
-
Sample Preparation:
-
Protein Precipitation: An organic solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction: Fenofibric acid is extracted from the acidified plasma into an organic solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[1]
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is typically used for separation.
-
The mobile phase is a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
-
Detection:
-
UV Detection: The absorbance is monitored at a wavelength of approximately 280-286 nm.[3]
-
MS/MS Detection: This method offers higher sensitivity and selectivity and is often used for lower concentration samples.
-
Metabolic Pathways and Experimental Workflows
The metabolic fate of fenofibrate and the general workflow of a preclinical pharmacokinetic study are visualized in the following diagrams.
References
- 1. A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of oral fenofibrate nanosuspensions and SLN in comparison to conventional suspensions of micronized drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fenofibrate modified-release pellets with lag phase and high oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Performance of Fenofibrate Formulated With Ordered Mesoporous Silica Versus 2-Marketed Formulations: A Comparative Bioavailability Study in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fenofibrate Dosage for In Vivo Mouse Models of Dyslipidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate (B1672516), a third-generation fibric acid derivative, is a commonly used therapeutic agent for treating dyslipidemia in humans, primarily by lowering elevated triglyceride levels and modulating cholesterol levels. Its mechanism of action is principally mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2][3] In preclinical research, mouse models of dyslipidemia are indispensable for elucidating the pharmacological effects and underlying mechanisms of action of fenofibrate.
These application notes provide a comprehensive overview of fenofibrate dosage and administration in various in vivo mouse models of dyslipidemia, along with detailed protocols for inducing dyslipidemia and analyzing key endpoints.
Mechanism of Action: PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[3] Fenofibric acid binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Key effects of PPARα activation by fenofibrate include:
-
Increased Lipoprotein Lipase (B570770) Activity: Upregulation of lipoprotein lipase (LPL) expression, leading to enhanced catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons).[3]
-
Reduced Apolipoprotein C-III (Apo C-III) Production: Downregulation of Apo C-III, an inhibitor of LPL, further promoting triglyceride clearance.[3]
-
Increased Fatty Acid Oxidation: Enhanced expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver.[4]
-
Modulation of HDL and LDL Cholesterol: Increased production of apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL), and a shift in Low-Density Lipoprotein (LDL) particles to larger, less atherogenic forms.[2][3]
-
Reduced Intestinal Cholesterol Absorption: Downregulation of Niemann-Pick C1-Like 1 (NPC1L1) expression in the intestine.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function [mdpi.com]
Application Notes and Protocols for the Use of Fenofibrate in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516), a fibric acid derivative, is a therapeutic agent primarily used to treat hyperlipidemia. Its mechanism of action is predominantly mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is highly expressed in hepatocytes.[1] Activation of PPARα leads to the modulation of a suite of genes involved in lipid metabolism, resulting in increased fatty acid oxidation and a reduction in triglyceride levels.[2] Primary hepatocyte cultures are a valuable in vitro model system for studying the physiological and molecular effects of compounds like fenofibrate on liver function. This document provides a detailed protocol for the use of fenofibrate in primary hepatocyte culture, including methods for cell isolation, treatment, and subsequent analysis of gene expression and lipid accumulation.
Mechanism of Action: Fenofibrate and PPARα Signaling
Fenofibrate's active metabolite, fenofibric acid, acts as a potent agonist for PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes that play crucial roles in various metabolic pathways, particularly the catabolism of fatty acids.
Key downstream effects of PPARα activation in hepatocytes include the upregulation of genes involved in mitochondrial and peroxisomal β-oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase I (CPT1A).[2][3] This leads to an increased breakdown of fatty acids, thereby reducing the substrate available for triglyceride synthesis.
Recent evidence also suggests a potential interaction between fenofibrate-activated PPARα signaling and the Yes-associated protein (YAP) pathway, which is involved in regulating organ size and cell proliferation.[3] However, the primary and most well-characterized pathway for fenofibrate's metabolic effects in hepatocytes remains the activation of PPARα.
Figure 1: Simplified signaling pathway of fenofibrate in hepatocytes.
Experimental Protocols
Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from established methods for isolating primary hepatocytes from mice.[4]
Materials:
-
Hank's Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM), low glucose
-
Collagenase Type IV
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated cell culture plates
-
Perfusion pump and tubing
-
Surgical instruments
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and initiate perfusion with pre-warmed HBSS at a flow rate of 5 mL/min to flush the liver of blood.
-
Once the liver is blanched, switch the perfusion to a pre-warmed DMEM solution containing collagenase (e.g., 100 CDU/mL).
-
Continue perfusion until the liver becomes soft and digested (typically 10-15 minutes).
-
Excise the liver and transfer it to a sterile dish containing cold isolation medium.
-
Gently tease the liver apart to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 5 minutes to pellet the hepatocytes.
-
Carefully remove the supernatant and resuspend the hepatocyte pellet in plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well in a 6-well plate).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow cells to attach for 4-6 hours before proceeding with fenofibrate treatment.
Fenofibrate Treatment of Primary Hepatocytes
Materials:
-
Fenofibrate (or its active metabolite, fenofibric acid)
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Hepatocyte culture medium
Procedure:
-
Prepare a stock solution of fenofibrate in DMSO. A high concentration stock (e.g., 100 mM) is recommended to minimize the final DMSO concentration in the culture medium.
-
After the hepatocytes have attached, carefully aspirate the plating medium.
-
Replace the medium with fresh hepatocyte culture medium containing the desired concentrations of fenofibrate. It is crucial to include a vehicle control group treated with the same final concentration of DMSO as the highest fenofibrate concentration.
-
Typical final concentrations of fenofibrate for in vitro studies can range from 10 µM to 100 µM.[5] A dose-response experiment is recommended to determine the optimal concentration for the desired effects.
-
The duration of treatment can vary depending on the endpoint being measured. For gene expression analysis, a 24-hour incubation is often sufficient. For lipid accumulation assays, a longer incubation of 48-72 hours may be necessary.
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix and primers for target genes (e.g., ACOX1, CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
After the fenofibrate treatment period, wash the hepatocyte monolayer twice with ice-cold PBS.
-
Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control group.
Assessment of Intracellular Lipid Accumulation by Oil Red O Staining
This protocol provides a qualitative and quantitative method to assess changes in neutral lipid content within the hepatocytes.[6][7][8][9]
Materials:
-
10% Formalin
-
Oil Red O staining solution
-
Mayer's Hematoxylin
-
100% Isopropanol (for quantification)
Procedure:
-
After fenofibrate treatment, gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin and incubating for at least 30 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
Remove the water and add 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 15-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells with deionized water until the water runs clear.
-
For nuclear counterstaining, add Mayer's Hematoxylin for 1 minute and then wash thoroughly with water.
-
Add a small amount of water to the wells to prevent the cells from drying out and visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
-
For quantification, after washing off the excess Oil Red O, completely dry the plate. Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.
-
Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at 490-520 nm.
Figure 2: General experimental workflow for studying fenofibrate effects.
Data Presentation
The following tables summarize the expected quantitative effects of fenofibrate on gene expression in primary hepatocyte cultures, based on published data.
Table 1: Effect of Fenofibrate on PPARα Target Gene Expression in Humanized Mouse Livers [10][11]
| Gene | Treatment | Fold Change vs. Control (Human Hepatocytes) | Fold Change vs. Control (Mouse Hepatocytes) |
| ANGPTL4 | Fenofibrate | ~2.5 | ~10 |
| VNN1 | Fenofibrate | ~2 | ~6 |
| PDK4 | Fenofibrate | ~2 | ~8 |
| CPT1A | Fenofibrate | ~1.5 | ~3 |
Note: Data are approximate and derived from studies using chimeric mice with humanized livers. The response to fenofibrate is generally more pronounced in mouse hepatocytes compared to human hepatocytes.[10]
Table 2: Effect of Fenofibrate on Gene Expression in Hepatic Cell Lines and Primary Hepatocytes [5]
| Gene | Cell Type | Fenofibrate Concentration | Treatment Duration | Fold Induction |
| SHP mRNA | HepG2, H4IIE, AML12, Rat Primary Hepatocytes | 50 µM | 24 hours | ~5-10 |
Potential Considerations and Troubleshooting
-
Hepatocyte Viability: Primary hepatocytes are sensitive and have a limited lifespan in culture. Ensure high initial viability after isolation and handle the cells gently.
-
Fenofibrate Solubility: Fenofibrate has low aqueous solubility. Prepare a concentrated stock solution in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.
-
Species Differences: The response to PPARα agonists can vary between species.[4][10] Results obtained in mouse hepatocytes may not be directly translatable to human hepatocytes.
-
Cytotoxicity: At high concentrations, fenofibrate has been reported to induce apoptosis in cultured human hepatocytes.[12] It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death.
-
Oil Red O Staining: For reproducible quantification, ensure complete drying of the stained cells before dye elution and avoid bubbles in the 96-well plate when reading the absorbance.
Conclusion
This document provides a comprehensive guide for utilizing fenofibrate in primary hepatocyte culture to investigate its effects on hepatic lipid metabolism. The detailed protocols for hepatocyte isolation, fenofibrate treatment, and subsequent molecular and cellular analyses, combined with an understanding of the underlying signaling pathways, will enable researchers to conduct robust and reproducible experiments. The provided data tables offer a reference for expected outcomes in gene expression studies. By carefully considering the experimental variables and potential challenges, researchers can effectively use this in vitro system to further elucidate the role of fenofibrate and PPARα in liver physiology and pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate differentially regulates PAI-1 gene expression via AMPK-dependent induction of orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 7. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fenofibrate induces apoptotic injury in cultured human hepatocytes by inhibiting phosphorylation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fenofibrate in Preclinical Models of Diabetic Retinopathy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults, characterized by progressive damage to the retinal microvasculature. Fenofibrate (B1672516), a peroxisome proliferator-activated receptor alpha (PPARα) agonist traditionally used for dyslipidemia, has emerged as a promising therapeutic agent for DR. Large-scale clinical trials, including the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) and the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Eye studies, have demonstrated that fenofibrate significantly slows the progression of DR, independent of its lipid-lowering effects.[1][2][3][4] This has spurred extensive preclinical research to elucidate its mechanisms of action and to establish standardized models for its evaluation.
These application notes provide a comprehensive overview of the use of fenofibrate in established animal models of DR. Detailed protocols for key experimental procedures are provided to facilitate the study of fenofibrate's efficacy and underlying molecular pathways.
Mechanism of Action in Diabetic Retinopathy
Fenofibrate's protective effects in the diabetic retina are multifaceted, involving both PPARα-dependent and independent pathways. After oral administration, fenofibrate is rapidly converted to its active metabolite, fenofibric acid.[5] Fenofibric acid activates PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism, inflammation, and oxidative stress.[5][6]
Key mechanisms include:
-
Anti-inflammatory Effects: Fenofibrate inhibits the activation of pro-inflammatory transcription factors such as NF-κB, leading to reduced expression of adhesion molecules (e.g., ICAM-1) and inflammatory cytokines (e.g., TNF-α, MCP-1).[7][8][9] This attenuates retinal leukostasis, a critical early event in DR.[8][10]
-
Antioxidant Properties: Fenofibrate mitigates oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species (ROS).[11][12][13] It can suppress the expression of NADPH oxidase (Nox) isoforms, which are major sources of ROS in the diabetic retina.[11]
-
Anti-angiogenic Activity: Fenofibrate has been shown to inhibit retinal neovascularization, a hallmark of proliferative DR.[13] It can downregulate the expression of vascular endothelial growth factor (VEGF), a key driver of angiogenesis, by inhibiting the HIF-1α pathway.[8][9]
-
Blood-Retinal Barrier Protection: Fenofibrate helps maintain the integrity of the blood-retinal barrier, reducing the vascular leakage that leads to diabetic macular edema.[3][14]
-
Neuroprotection: Fenofibrate exerts neuroprotective effects, reducing glial activation and apoptosis in the ganglion cell layer.[15]
Signaling Pathways
The therapeutic actions of fenofibrate in diabetic retinopathy are mediated through complex signaling pathways. Below are diagrams illustrating some of the key mechanisms.
Caption: Classical Fenofibrate PPARα Signaling Pathway.
Caption: Fenofibrate's Anti-Inflammatory Pathway.
Caption: Fenofibrate's Role in Oxidative Stress Pathways.
Quantitative Data from Preclinical Studies
The efficacy of fenofibrate has been quantified in various preclinical models of diabetic retinopathy. The following tables summarize key findings.
Table 1: Effect of Fenofibrate on Retinal Vascular Leakage and Leukostasis
| Animal Model | Treatment Regimen | Outcome Measure | Result (vs. Diabetic Control) | Reference |
| STZ-induced diabetic rats | Fenofibrate in chow (7 weeks) | Retinal Vascular Leakage | Significantly reduced | [14] |
| Akita mice | Fenofibrate in chow (3 weeks) | Retinal Vascular Leakage | Significantly reduced | [14] |
| STZ-induced diabetic rats | 0.5% fenofibrate eye drops (twice daily for 7 days) | Adherent Leukocytes | Significantly reduced | [10] |
| STZ-induced diabetic rats | Fenofibrate in chow (7 weeks) | Adherent Leukocytes | Significantly reduced | [16] |
Table 2: Effect of Fenofibrate on Retinal Function (Electroretinography - ERG)
| Animal Model | Treatment Regimen | ERG Parameter | Result (vs. Diabetic Control) | Reference |
| db/db mice | Fenofibrate-supplemented diet (to 6 months of age) | b-wave amplitude | Significantly improved | [17][18][19] |
| db/db mice | Fenofibrate-supplemented diet (to 6 months of age) | Oscillatory potential implicit time | Delay was attenuated | [17][18] |
| db/db mice | Fenofibric acid (100 mg/kg/day, oral gavage for 1 week) | Oscillatory potential amplitudes | Significantly improved | [15] |
| db/db mice | Fenofibric acid (100 mg/kg/day, oral gavage for 1 week) | b-wave implicit time | Significantly improved | [15] |
Table 3: Effect of Fenofibrate on Molecular Markers of Diabetic Retinopathy
| Animal Model/Cell Line | Treatment | Molecular Marker | Result (vs. Diabetic Control/High Glucose) | Reference |
| Akita mice | Fenofibrate (50mg/kg weekly, oral) | ICAM-1, MCP-1, TNF-α, VEGFa | Down-regulation of expression | [20] |
| STZ-induced diabetic rats | 0.5% fenofibrate eye drops (7 days) | VEGF, ICAM-1, TNF-α | Attenuated overexpression | [10] |
| Akita mice | Fenofibrate in chow | ICAM-1 and MCP-1 | Reduced levels | [9] |
| ARPE-19 cells | Fenofibrate | Nox2 and Nox4 (High Glucose-induced) | Decreased upregulation | [21] |
| ARPE-19 cells | Fenofibrate | SOD1 and SOD2 (High Glucose-induced) | Attenuated downregulation | [21] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of fenofibrate for diabetic retinopathy are provided below.
Animal Models of Diabetic Retinopathy
a) Streptozotocin (B1681764) (STZ)-Induced Diabetes in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction: Intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight for 5 consecutive days.
-
Confirmation of Diabetes: Blood glucose levels are measured from the tail vein. Rats with blood glucose levels ≥16.7 mmol/L are considered diabetic.
-
Reference: [5]
b) Akita (Ins2Akita) Mice
-
Model: A genetic model of type 1 diabetes.
-
Characteristics: These mice carry a spontaneous mutation in the insulin (B600854) 2 gene, leading to hyperglycemia.
-
Use in Studies: Akita mice are used to study the effects of fenofibrate on retinal vascular leakage, leukostasis, and the expression of inflammatory mediators.[14][20]
c) db/db Mice
-
Model: A genetic model of type 2 diabetes.
-
Characteristics: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
-
Use in Studies: db/db mice are valuable for assessing the impact of fenofibrate on retinal neurodegeneration and retinal function via electroretinography.[15][17][19]
Fenofibrate Administration Protocols
a) Oral Administration (in feed)
-
Procedure: Fenofibrate is mixed into the standard rodent chow at a specified concentration.
-
Example: In STZ-induced diabetic rats and Akita mice, fenofibrate-supplemented chow is provided for a duration of 3 to 7 weeks.[14]
b) Oral Gavage
-
Procedure: Fenofibric acid (the active metabolite of fenofibrate) is administered daily via oral gavage.
-
Dosage Example: In db/db mice, a dose of 100 mg/kg/day is used.[15]
c) Topical Administration (Eye Drops)
-
Formulation: Fenofibrate can be formulated into a nano-emulsion for topical application.
-
Dosage Example: 0.5% fenofibrate eye drops administered twice daily.[10]
Assessment of Retinal Vascular Permeability (Evans Blue Assay)
This assay quantifies the breakdown of the blood-retinal barrier by measuring the extravasation of albumin-bound Evans blue dye into the retinal tissue.
-
Procedure:
-
Anesthetize the animal.
-
Inject Evans blue dye (e.g., 45 mg/kg) intravenously (e.g., via the tail vein).
-
Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Perfuse the animal with saline through the left ventricle to remove intravascular dye.
-
Enucleate the eyes and dissect the retinas.
-
Dry the retinas and record the dry weight.
-
Extract the Evans blue dye from the retinal tissue using a solvent (e.g., formamide) at an elevated temperature (e.g., 70°C for 18 hours).
-
Measure the absorbance of the extracted dye using a spectrophotometer (at ~620 nm).
-
Quantify the concentration of Evans blue using a standard curve and normalize to the dry weight of the retina.
-
Retinal Leukostasis Assay
This method is used to quantify the number of leukocytes adhering to the retinal vasculature, a key indicator of inflammation.
-
Procedure:
-
Anesthetize the animal.
-
Perfuse with phosphate-buffered saline (PBS) to remove non-adherent blood cells.
-
Perfuse with a fluorescent-labeled lectin (e.g., FITC-conjugated concanavalin (B7782731) A) to label adherent leukocytes and the vasculature.
-
Enucleate the eyes and fix them.
-
Dissect and flat-mount the retinas.
-
Visualize the flat-mounted retinas using a fluorescence microscope.
-
Count the number of fluorescently labeled leukocytes adhered to the retinal vessels.
-
Electroretinography (ERG)
ERG is a non-invasive technique used to measure the electrical responses of various cell types in the retina, providing a quantitative assessment of retinal function.
-
Procedure:
-
Dark-adapt the animal overnight.
-
Anesthetize the animal and dilate the pupils.
-
Place electrodes on the cornea, forehead (reference), and tail (ground).
-
Present a series of light flashes of varying intensity and frequency to the eye.
-
Record the electrical responses (a-wave, b-wave, and oscillatory potentials).
-
Analyze the amplitude and implicit time of the waveforms to assess the function of photoreceptors and inner retinal cells.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins in retinal tissue.
-
Procedure:
-
Dissect the retinas and homogenize in lysis buffer to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., VEGF, ICAM-1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin).
-
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression
RT-PCR is used to measure the messenger RNA (mRNA) levels of specific genes, providing an indication of gene expression.
-
Procedure:
-
Dissect the retinas and extract total RNA.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform real-time PCR using the cDNA as a template, gene-specific primers (e.g., for ICAM-1, VEGF), and a fluorescent dye (e.g., SYBR Green).
-
Monitor the amplification of the target gene in real-time.
-
Calculate the relative expression of the target gene by normalizing to a reference gene (e.g., GAPDH or β-actin).
-
Conclusion
Fenofibrate has demonstrated significant therapeutic potential in the management of diabetic retinopathy in a variety of preclinical models. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, angiogenesis, and vascular permeability, makes it a compelling candidate for further investigation and clinical application. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to effectively study the role of fenofibrate and other PPARα agonists in the context of diabetic retinopathy. Standardization of these models and methodologies will be crucial for the continued development of novel therapies to combat this sight-threatening disease.
References
- 1. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical management of diabetic retinopathy: fenofibrate and ACCORD Eye studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACGP - The use of fenofibrate in the management of patients with diabetic retinopathy: an evidence-based review [racgp.org.au]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on the Molecular Actions of Fenofibrate and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Therapeutic Effects of PPARα Agonists on Diabetic Retinopathy in Type 1 Diabetes Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Effects of Fenofibrate Nano-Emulsion Eye Drops on Retinal Vascular Leakage and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of fenofibrate on retinal neurodegeneration in an experimental model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fenofibrate Reduces the Severity of Neuroretinopathy in a Type 2 Model of Diabetes without Inducing Peroxisome Proliferator-Activated Receptor Alpha-Dependent Retinal Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fenofibrate Reduces the Severity of Neuroretinopathy in a Type 2 Model of Diabetes without Inducing Peroxisome Proliferator-Activated Receptor Alpha-Dependent Retinal Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Salutary effect of fenofibrate on type 1 diabetic retinopathy via inhibiting oxidative stress-mediated Wnt/β-catenin pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 24. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 26. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Leukostasis [bio-protocol.org]
- 28. pnas.org [pnas.org]
- 29. Effects of Diabetes on Microcirculation and Leukostasis in Retinal and Non-Ocular Tissues: Implications for Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. diabetesjournals.org [diabetesjournals.org]
- 31. researchgate.net [researchgate.net]
- 32. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 33. youtube.com [youtube.com]
- 34. youtube.com [youtube.com]
- 35. Measuring Rodent Electroretinograms to Assess Retinal Function | Springer Nature Experiments [experiments.springernature.com]
- 36. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Detection of Zebrafish Retinal Proteins by Infrared Western Blotting [bio-protocol.org]
- 38. Western Blotting - Experimentica [experimentica.com]
- 39. Gene expression in the developing mouse retina by EST sequencing and microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 41. Differential gene expression in mouse retina related to regional differences in vulnerability to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 42. elearning.unite.it [elearning.unite.it]
- 43. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
Application Notes and Protocols for Investigating Non-Alcoholic Fatty Liver Disease with Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fenofibrate (B1672516) as a tool for investigating the pathophysiology and potential therapeutic interventions for Non-Alcoholic Fatty Liver Disease (NAFLD). This document outlines the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which is not due to alcohol consumption.[1] The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[2][3] Key pathogenic factors in NAFLD include insulin (B600854) resistance and dyslipidemia, particularly hypertriglyceridemia.[4]
Fenofibrate, a fibric acid derivative, is a lipid-lowering agent that primarily activates the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][5][6] PPARα is a nuclear receptor highly expressed in the liver that plays a crucial role in regulating lipid and glucose metabolism.[5][7] Its activation by fenofibrate leads to a cascade of beneficial effects for mitigating NAFLD pathology, including enhanced fatty acid oxidation and reduced inflammation.[4][8]
Mechanism of Action
Fenofibrate's primary mechanism of action in the context of NAFLD revolves around the activation of PPARα.[6] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation.[4][8][9] This helps to reduce the accumulation of triglycerides in hepatocytes.
-
Reduced Inflammation: Inhibition of pro-inflammatory signaling pathways, such as NF-κB, and decreased expression of inflammatory cytokines like TNF-α.[4][[“]]
-
Improved Lipid Profile: Increased clearance of triglyceride-rich lipoproteins and a modest increase in high-density lipoprotein (HDL) levels.[7][11]
-
Enhanced Insulin Sensitivity: Fenofibrate may improve insulin sensitivity by reducing lipid accumulation in the liver and muscle.[4]
Signaling Pathway
Caption: Fenofibrate's mechanism of action via PPARα activation.
Quantitative Data Summary
The following tables summarize the effects of fenofibrate in preclinical and clinical studies on NAFLD.
Table 1: Effects of Fenofibrate in Animal Models of NAFLD/NASH
| Parameter | Animal Model | Fenofibrate Dose | Duration | Key Findings | Reference(s) |
| Liver Histology | High-Fat Diet (HFD) Mice | 100 mg/kg/day | 42 days | Decreased liver fat accumulation, necroinflammation, and collagen deposition. | [11] |
| Methionine-Choline Deficient (MCD) Mice | 25 mg/kg, BID | - | Significantly decreased hepatic steatosis, inflammation, and fibrosis. | [5][12] | |
| Choline-Deficient, L-Amino Acid-Defined High-Fat Diet (CDAHFD) Mice | 25 mg/kg, BID | - | Improved steatosis and inflammatory cell infiltration. | [12][13] | |
| Biochemical Markers | HFD Mice | 100 mg/kg/day | - | Decreased serum ALT and AST levels. | [1][12] |
| Fructose-Enriched Diet Rats | - | - | Reduced oxidative stress and improved glycemic status. | [11] | |
| Fatty Liver Rats | 80 mg/kg/day | - | Reduced serum triglycerides and malondialdehyde (MDA) levels. | [11] | |
| Gene Expression | Obese Rats with T2DM | - | - | Increased mRNA expression of fatty acid β-oxidation enzymes. | [4] |
| HFD Mice | 50 mg/kg/day | 12 weeks | Increased expression of peroxisomal genes and proteins. | [9] |
Table 2: Effects of Fenofibrate in Human Studies on NAFLD/NASH
| Study Design | Number of Patients | Fenofibrate Dose | Duration | Key Findings | Reference(s) |
| Pilot Study | 16 | 200 mg/day | 48 weeks | Significant decrease in triglycerides, glucose, alkaline phosphatase, and γ-glutamyl transpeptidase. Reduction in hepatocellular ballooning, but no significant change in steatosis, inflammation, or fibrosis. | [14][15] |
| Randomized, Open-Label | 186 (Metabolic Syndrome) | 200 mg/day | 54 weeks | 42% of patients in the fenofibrate group had a complete resolution of biochemical and ultrasonographic evidence of NAFLD. | [4][16] |
| Clinical Trial | - | 300 mg/day | - | Improved insulin resistance, cirrhosis, and fibrosis. | [12] |
Experimental Protocols
Induction of NAFLD in Animal Models
a) High-Fat Diet (HFD) Model
-
Principle: This model mimics the Western diet-associated etiology of NAFLD in humans, inducing obesity, insulin resistance, and hepatic steatosis.[5]
-
Methodology:
-
Use C57BL/6 mice or Sprague-Dawley rats.
-
Feed animals a diet where 45-60% of calories are derived from fat for 8-16 weeks.[5] Diets can be supplemented with high fructose (B13574) or sucrose (B13894) to accelerate disease progression.
-
Monitor body weight and food intake regularly.
-
At the end of the study period, collect blood and liver tissue for analysis.
-
b) Methionine-Choline Deficient (MCD) Diet Model
-
Principle: This model induces rapid progression to steatohepatitis and fibrosis by impairing the synthesis of phosphatidylcholine, which is essential for VLDL assembly and export.[5]
-
Methodology:
-
Feed animals a diet completely lacking methionine and choline (B1196258) for 4-8 weeks.
-
Note that animals on this diet typically lose weight and do not develop insulin resistance, which is a key difference from human NAFLD.[5]
-
Collect blood and liver tissue for histological and biochemical analysis.
-
Fenofibrate Administration
-
Preparation: Fenofibrate can be dissolved in a suitable vehicle such as carboxymethyl cellulose (B213188) (CMC).[9]
-
Administration: Administer fenofibrate to animals via oral gavage.
-
Dosage: Common dosages in rodent models range from 25 mg/kg to 100 mg/kg per day.[1][5][9][11][12] The dosing regimen can be once daily or twice daily (BID).[12][13]
Histological Analysis
-
Principle: To assess the severity of steatosis, inflammation, and fibrosis in the liver.
-
Methodology:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut sections (4-5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology, steatosis, and inflammation.
-
Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).
-
Score the histology using a standardized system such as the NAFLD Activity Score (NAS).
-
Biochemical Assays
-
Liver Function Tests: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using standard enzymatic assay kits.[5][14]
-
Lipid Profile: Determine serum levels of triglycerides, total cholesterol, HDL, and LDL using colorimetric or enzymatic assays.[5]
-
Insulin Resistance: Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) from fasting glucose and insulin levels using the formula: HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mg/dL)] / 405.[5]
Experimental Workflow
Caption: A typical experimental workflow for studying fenofibrate in a NAFLD animal model.
Conclusion
Fenofibrate serves as a valuable pharmacological tool for investigating the molecular mechanisms underlying NAFLD and for evaluating potential therapeutic strategies. Its well-defined action on PPARα provides a clear target for studying the roles of fatty acid metabolism and inflammation in the progression of this disease. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical and translational studies in the field of NAFLD. While animal studies have shown promising results, clinical evidence for significant histological improvement in humans remains limited, highlighting the need for further large-scale clinical trials.[5][12][14]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models [ouci.dntb.gov.ua]
- 4. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisomal Fitness: A Potential Protective Mechanism of Fenofibrate against High Fat Diet-Induced Non-Alcoholic Fatty Liver Disease in Mice [e-dmj.org]
- 10. consensus.app [consensus.app]
- 11. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A pilot trial of fenofibrate for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Fenofibrate Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate (B1672516), a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent.[1] Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[2][3] Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid.[4] Beyond its effects on lipid profiles, recent research has unveiled a spectrum of anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis in various cancer cell lines.[5][6] This has spurred interest in repurposing fenofibrate as a potential anti-cancer therapeutic.[6]
These application notes provide a comprehensive experimental workflow for investigating the effects of fenofibrate treatment in cell lines. Detailed protocols for key assays are provided to guide researchers in assessing cellular responses to fenofibrate.
Mechanism of Action
Fenofibrate's cellular effects are mediated through both PPARα-dependent and independent pathways.
-
PPARα-Dependent Pathway: Fenofibric acid binds to PPARα, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[7][8] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[7][8] This classical pathway primarily regulates genes involved in fatty acid oxidation and lipoprotein metabolism.[2][3]
-
PPARα-Independent Pathways: Studies have revealed that fenofibrate can exert effects independently of PPARα. These include:
-
AMPK Activation: Fenofibrate can activate AMP-activated protein kinase (AMPK), a key energy sensor, which in turn can inhibit mTOR signaling and induce autophagy.[6][9]
-
Wnt Pathway Inhibition: Fenofibrate has been shown to inhibit the Wnt/β-catenin signaling pathway.[7][8]
-
Induction of Reactive Oxygen Species (ROS): Fenofibrate treatment can lead to the accumulation of intracellular ROS, contributing to its apoptotic effects.[6]
-
Mitochondrial Effects: Fenofibrate can directly affect mitochondrial respiration.[9]
-
Signaling Pathways
Classical Fenofibrate Signaling Pathway
Caption: Classical PPARα-dependent signaling pathway of fenofibrate.
PPARα-Independent Signaling Pathways of Fenofibrate
Caption: Overview of PPARα-independent signaling pathways affected by fenofibrate.
Experimental Workflow
A typical experimental workflow to assess the effects of fenofibrate on a cell line involves several key stages, from initial cell culture to specific functional assays.
Caption: General experimental workflow for studying fenofibrate effects in cell lines.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from key experiments based on published literature. The exact values will vary depending on the cell line, fenofibrate concentration, and incubation time.
Table 1: Effects of Fenofibrate on Cell Viability, Apoptosis, and Cell Cycle
| Parameter | Assay | Cell Line Example | Fenofibrate Concentration (µM) | Incubation Time (h) | Expected Outcome |
| Cell Viability | MTT Assay | Ishikawa | 50 - 100 | 12 | Dose-dependent decrease in cell viability[10] |
| Trypan Blue | Cardiomyocytes | 10 | N/A | Increased cell viability under stress conditions[11][12] | |
| Apoptosis | TUNEL Assay | Pancreatic Cancer | N/A | N/A | Approximately two-fold increase in apoptotic cells[6][13] |
| Flow Cytometry | Glioblastoma (LN-229) | 50 | N/A | Considerable increase in apoptosis[6][13] | |
| Cell Cycle | Flow Cytometry | Ishikawa | 50 - 100 | 12 | G1/S phase arrest[10] |
| Flow Cytometry | Breast Cancer | N/A | N/A | G0/G1 phase arrest[6] |
Table 2: Effects of Fenofibrate on Gene and Protein Expression
| Target | Assay | Cell Line Example | Fenofibrate Concentration (µM) | Incubation Time (h) | Expected Outcome |
| ACOX1, CPT1A | qRT-PCR | Primary Hepatocytes | N/A | N/A | Upregulation of genes involved in fatty acid oxidation[2] |
| FASN | qRT-PCR | Primary Hepatocytes | N/A | N/A | Decreased expression of genes in de novo lipogenesis[2] |
| Cyclin D1 | Western Blot | Breast Cancer | N/A | N/A | Downregulation[6] |
| p21, p27/Kip1 | Western Blot | Breast Cancer | N/A | N/A | Upregulation[6] |
| Bcl-xL, Survivin | Western Blot | Breast Cancer | N/A | N/A | Decreased expression[6] |
| Bad | Western Blot | Breast Cancer | N/A | N/A | Increased expression[6] |
| MDR3 | Western Blot | Primary Human Hepatocytes | N/A | 48 | 3.2-fold upregulation[14] |
Table 3: Effects of Fenofibrate on Lipid Profile
| Parameter | Cell Line Example | Fenofibrate Concentration (µM) | Expected Outcome |
| Intracellular Triglycerides | Primary Hepatocytes | N/A | Reduced triglyceride accumulation[2] |
| VLDL Secretion | HepG2 | 50 | Significant reduction[15] |
| LDL Particle Size | N/A | N/A | Increase in mean LDL particle size[16] |
Experimental Protocols
Cell Culture and Fenofibrate Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for exponential growth during the treatment period. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[17]
-
Fenofibrate Stock Solution: Prepare a stock solution of fenofibrate (e.g., 100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[2][9]
-
Working Solutions: Prepare a series of dilutions of fenofibrate in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).[10][18] Include a vehicle control containing the same final concentration of DMSO as the highest fenofibrate concentration.[2][9]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of fenofibrate or the vehicle control.[2]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[19]
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[17]
-
Cell Treatment: Seed and treat cells with fenofibrate in a 96-well plate as described above.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[17][20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After fenofibrate treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative expression levels of target genes.
-
RNA Extraction: Following fenofibrate treatment, lyse the cells and extract total RNA using a commercial kit.[2]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with a SYBR Green master mix and gene-specific primers. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[2]
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[24]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between fenofibrate-treated and control samples.
Lipid Accumulation Assay (Oil Red O Staining)
Oil Red O staining is used to visualize neutral lipids in cells.
-
Cell Treatment: Seed cells on coverslips in a multi-well plate and treat with fenofibrate.
-
Fixation: After treatment, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Stain the cells with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Washing and Counterstaining: Wash the cells with 60% isopropanol and then with water. Counterstain the nuclei with hematoxylin (B73222) if desired.
-
Visualization: Mount the coverslips on microscope slides and visualize the lipid droplets under a microscope.
-
Quantification (Optional): To quantify lipid accumulation, the stain can be extracted from the cells using isopropanol, and the absorbance of the extract can be measured.[25]
References
- 1. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FENOFIBRATE SUBCELLULAR DISTRIBUTION AS A RATIONALE FOR THE INTRACRANIAL DELIVERY THROUGH BIODEGRADABLE CARRIER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pnas.org [pnas.org]
- 6. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on the Molecular Actions of Fenofibrate and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Properties of Fenofibrate: A Repurposing Use [jcancer.org]
- 14. researchgate.net [researchgate.net]
- 15. Fenofibrate Treatment Inhibits Very-Low-Density Lipoprotein Transport Vesicle Formation by Reducing Sar1b Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Long-Term Fenofibrate Treatment Stimulates the Phenotypic Microevolution of Prostate Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. nacalai.com [nacalai.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. bu.edu [bu.edu]
- 25. Fenofibrate alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fenofibric Acid in Human Plasma
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of fenofibric acid, the active metabolite of fenofibrate (B1672516), in human plasma. The described protocol utilizes a simple and efficient liquid-liquid extraction for sample preparation, followed by reversed-phase HPLC with UV detection. This method is demonstrated to be accurate, precise, and sensitive, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving fenofibrate administration.
Introduction
Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Accurate measurement of fenofibric acid concentrations in plasma is crucial for assessing the pharmacokinetic profile of fenofibrate, evaluating patient compliance, and conducting bioequivalence studies. This document provides a detailed protocol for a reliable HPLC-UV method for the quantification of fenofibric acid in human plasma.
Experimental
Materials and Reagents
-
Fenofibric Acid (Reference Standard)
-
4'-chloro-5-fluro-2-hydroxybenzophenone (CFHB) as Internal Standard (IS)[1]
-
Acetonitrile (B52724) (HPLC Grade)[1]
-
Methanol (HPLC Grade)[1]
-
Phosphoric Acid (Analytical Grade)[1]
-
Ethyl Acetate (B1210297) (Analytical Grade)[1]
-
Hydrochloric Acid (1 M)[1]
-
Water (HPLC Grade)[1]
-
Control Human Drug-Free Plasma[1]
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Symmetry Shield™ RP18 column (150 × 4.6 mm, 5 µm) or equivalent.[1]
-
Nitrogen evaporator.
-
Vortex mixer.
-
Centrifuge.
Protocol
1. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 0.02 M phosphoric acid (50:50, v/v). The mobile phase should be degassed for 15 minutes in an ultrasonic bath before use.[1]
-
Stock Solutions:
-
Working Solutions:
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking control human plasma with the appropriate working solutions of FA to achieve concentrations of 0.05, 0.15, 0.30, 0.65, 1.25, 2.50, 5.00, and 10.00 µg/mL.[1]
-
Prepare QC samples at four concentration levels: 0.05 µg/mL (LLOQ), 0.12 µg/mL (Low QC), 1.20 µg/mL (Medium QC), and 8.20 µg/mL (High QC).[1]
-
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 125 µL of the IS working solution (10 µg/mL).[1]
-
Vortex the mixture for 30 seconds.[1]
-
Add 3 mL of ethyl acetate and 1 mL of 1 M HCl.[1]
-
Vortex for 5 minutes.[1]
-
Centrifuge the mixture at 5,500 × g for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
3. HPLC Analysis
-
Inject 25 µL of the reconstituted sample into the HPLC system.[1]
-
Perform the chromatographic separation under the conditions outlined in Table 1.
-
Monitor the eluent at a UV wavelength of 287 nm.[1]
Experimental Workflow
Caption: Workflow for the quantification of fenofibric acid in plasma.
Results and Discussion
Chromatographic Performance
The described HPLC method provides excellent separation of fenofibric acid and the internal standard from endogenous plasma components. Under the specified conditions, the nominal retention times for fenofibric acid and the internal standard (CFHB) were approximately 6.1 and 9.1 minutes, respectively.[1]
Method Validation
The method was validated for linearity, precision, accuracy, and recovery.
-
Linearity: The calibration curve was linear over the concentration range of 0.05 to 10.0 µg/mL for fenofibric acid in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.9988.[1]
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results, summarized in Table 2, demonstrate that the method is both precise and accurate, with values falling within the acceptable limits set by regulatory guidelines.
-
Recovery: The absolute recovery of fenofibric acid from human plasma using the liquid-liquid extraction procedure was determined to be approximately 79.8%.[1]
-
Limit of Quantification (LLOQ): The lower limit of quantification (LLOQ) for fenofibric acid in human plasma was established at 0.05 µg/mL.[1]
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry Shield™ RP18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphoric Acid (50:50, v/v)[1] |
| Flow Rate | 1 mL/min[1] |
| Column Temperature | Ambient[1] |
| Injection Volume | 25 µL[1] |
| UV Detection | 287 nm[1] |
| Run Time | Approximately 10 minutes |
Table 2: Summary of Method Validation Data
| Parameter | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ QC | 0.05 | 16.9[1] | 17.2[1] | Within ±20% |
| Low QC | 0.12 | 4.6[1] | 4.4[1] | 83.9[1] |
| Medium QC | 1.20 | 5.8[1] | 6.2[1] | 101.8[1] |
| High QC | 8.20 | 6.1[1] | 5.9[1] | 103.8[1] |
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of fenofibric acid in human plasma. The method has been thoroughly validated and demonstrates excellent linearity, precision, accuracy, and sensitivity. This protocol is well-suited for routine use in clinical and research laboratories for pharmacokinetic and bioequivalence studies of fenofibrate.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Fenofibrate's Off-Target Effects in Bladder Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of fenofibrate (B1672516) in bladder cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of fenofibrate in bladder cancer cells?
A1: Fenofibrate, a PPARα agonist, exhibits anti-tumor effects in bladder cancer cells through mechanisms independent of its primary target. A key off-target effect is the inhibition of the mitochondrial complex I, which leads to an increased ADP/ATP ratio. This energy deficit activates the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. This cascade ultimately downregulates the expression of the immune checkpoint molecule CD276, potentially enhancing anti-tumor immunity.[1][2][3]
Q2: What is a typical effective concentration of fenofibrate for in vitro studies with bladder cancer cells?
A2: The half-maximal inhibitory concentration (IC50) of fenofibrate in bladder cancer cell lines has been reported to be approximately 129.23 ± 9.38 µM for MB49 mouse bladder cancer cells after 24 hours of treatment.[1][4] Effective concentrations for observing signaling changes, such as AMPK activation, are often in the range of 50-100 µM.[1] It is crucial to perform a dose-response curve for each specific cell line to determine the optimal concentration for your experiments.
Q3: How does fenofibrate affect other signaling pathways like Akt and STAT3 in cancer cells?
A3: While the primary described off-target pathway in bladder cancer is AMPK/mTOR, studies in other cancers suggest fenofibrate can also modulate Akt and STAT3 signaling. Fenofibrate has been shown to inhibit the phosphorylation and activation of Akt, a key pro-survival kinase.[5] In some contexts, fenofibrate has been found to reduce the activation of STAT3, a transcription factor involved in cell proliferation and survival.[6] The specific effects on these pathways in bladder cancer cells require further investigation.
Troubleshooting Guides
Fenofibrate Preparation and Application
Q4: I am having trouble dissolving fenofibrate for my cell culture experiments. What is the recommended procedure?
A4: Fenofibrate is poorly soluble in water, which can be a significant challenge.
-
Recommended Protocol:
-
Prepare a high-concentration stock solution of fenofibrate in dimethyl sulfoxide (B87167) (DMSO). For example, a 100 mM stock solution.
-
Warm the solution slightly to aid dissolution.
-
For your experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Troubleshooting:
-
Precipitation in media: If you observe precipitation upon dilution, try diluting the stock solution in pre-warmed media and vortexing immediately. You can also try a serial dilution approach.
-
Inconsistent results: Ensure your stock solution is fully dissolved before each use. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Viability Assays (CCK-8/MTT)
Q5: My CCK-8 assay results show high variability between replicates when treating with fenofibrate. What could be the cause?
A5: High variability in cell viability assays can stem from several factors.
-
Potential Causes & Solutions:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Edge effects: Avoid using the outermost wells of the 96-well plate, as they are prone to evaporation. Fill these wells with sterile PBS or media.
-
Fenofibrate precipitation: As mentioned in Q4, ensure fenofibrate is fully dissolved in the media. Precipitates can interfere with the absorbance reading.
-
Drug-reagent interaction: Some compounds can directly react with the tetrazolium salts (WST-8 in CCK-8). To test for this, add fenofibrate to cell-free media with the CCK-8 reagent and measure the absorbance. If there is a significant signal, you may need to wash the cells with fresh media before adding the CCK-8 reagent.
-
Incubation time: Optimize the incubation time with the CCK-8 reagent. Too short a time may lead to low signal, while too long can result in over-development and high background.
-
Western Blotting for Signaling Proteins
Q6: I am not seeing a consistent increase in phosphorylated AMPK (p-AMPK) or a decrease in phosphorylated mTOR (p-mTOR) after fenofibrate treatment. What should I check?
A6: Detecting changes in protein phosphorylation can be challenging.
-
Troubleshooting Steps:
-
Time course: The activation of AMPK and subsequent inhibition of mTOR are dynamic processes. Perform a time-course experiment (e.g., 0, 6, 12, 24 hours) to identify the optimal time point for observing these changes.
-
Antibody quality: Ensure your primary antibodies for p-AMPK, total AMPK, p-mTOR, and total mTOR are validated for Western blotting and are from a reputable source. Use the recommended antibody dilutions and blocking buffers. For phosphorylated proteins, BSA is often recommended over milk for blocking to reduce background.
-
Lysis buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Positive control: Include a positive control for AMPK activation, such as treatment with AICAR or metformin, to ensure your experimental system and antibodies are working correctly.
-
Loading control: Always probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. Also, compare the phosphorylated protein levels to the total protein levels (e.g., p-AMPK vs. total AMPK) to confirm a specific change in phosphorylation.
-
Q7: How do I confirm that the observed effects of fenofibrate are mediated through AMPK activation?
A7: To confirm the role of AMPK, you can use a pharmacological inhibitor.
-
Experimental Approach:
-
Pre-treat the bladder cancer cells with an AMPK inhibitor, such as Compound C, for 1-2 hours before adding fenofibrate.
-
Perform your downstream assays, such as Western blotting for p-mTOR or a cell viability assay.
-
If the effects of fenofibrate (e.g., decreased p-mTOR, reduced cell viability) are reversed or attenuated in the presence of Compound C, it suggests that these effects are at least partially dependent on AMPK activation.[4]
-
Include appropriate controls: cells treated with Compound C alone, fenofibrate alone, and a vehicle control.
-
Data Presentation
Table 1: Effect of Fibrates on Bladder Cancer Cell Viability
| Fibrate | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Fenofibrate | MB49 | CCK-8 | 24 | 129.23 ± 9.38 | [1][4] |
| Bezafibrate | MB49 | CCK-8 | 24 | 154.45 ± 21.73 | [1][4] |
| Clofibrate | MB49 | CCK-8 | 24 | 184.23 ± 22.71 | [1][4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed bladder cancer cells (e.g., T24, MB49) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of fenofibrate in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of fenofibrate or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with fenofibrate at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-CD276, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AMPK inhibitor, compound C, inhibits coronavirus replication in vitro | PLOS One [journals.plos.org]
- 4. Mechanisms for fibrate lipid-lowering drugs in enhancing bladder cancer immunotherapy by inhibiting CD276 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate Inhibited the Differentiation of T Helper 17 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fenofibrate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with fenofibrate (B1672516) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my fenofibrate precipitate when I add it to my cell culture medium?
A1: Fenofibrate is a highly lipophilic compound with very low aqueous solubility. When a concentrated stock solution of fenofibrate, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the fenofibrate's concentration may exceed its solubility limit, causing it to "crash out" or precipitate.[1] This is a common issue for hydrophobic drugs.
Q2: What is the best solvent to dissolve fenofibrate for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing fenofibrate stock solutions for in vitro studies due to its high solubilizing capacity for fenofibrate.[2] Ethanol and dimethylformamide (DMF) are also effective solvents.[3] It is crucial to use anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce fenofibrate's solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal.[1] However, the sensitivity to DMSO can vary between cell types, so it is recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q4: Can serum in the cell culture medium affect fenofibrate's solubility?
A4: Yes, serum components, such as albumin, can bind to hydrophobic compounds like fenofibrate, which can help to increase its apparent solubility and stability in the culture medium. However, interactions with other serum components could also potentially lead to precipitation. Therefore, the effect of serum should be considered and tested in your specific experimental setup.
Q5: How should I store my fenofibrate stock solution to prevent precipitation?
A5: Fenofibrate stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to precipitation. Ensure the storage vials are tightly sealed to prevent solvent evaporation and absorption of moisture.
Troubleshooting Guide: Fenofibrate Precipitation
This guide provides a systematic approach to troubleshooting and resolving fenofibrate precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in solvent polarity when adding DMSO stock to aqueous media. | 1. Slow, Dropwise Addition: Add the fenofibrate stock solution to the pre-warmed (37°C) cell culture medium slowly, drop-by-drop, while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[4] 2. Serial Dilution: Prepare an intermediate dilution of the fenofibrate stock in a small volume of complete cell culture medium before adding it to the final volume. |
| Concentration Exceeds Solubility Limit: The final concentration of fenofibrate in the media is higher than its aqueous solubility. | 1. Lower the Final Concentration: Reduce the working concentration of fenofibrate. 2. Determine Maximum Solubility: Perform a solubility test to determine the maximum soluble concentration of fenofibrate in your specific cell culture medium and conditions (see Experimental Protocols section).[5] | |
| Low Temperature of Media: Adding the stock solution to cold media can decrease solubility. | Always use pre-warmed (37°C) cell culture medium for preparing your final fenofibrate solution. | |
| Precipitation After Incubation | Compound Instability: Fenofibrate may degrade or aggregate over time at 37°C. | 1. Reduce Incubation Time: If experimentally feasible, reduce the duration of the treatment. 2. Replenish Media: For longer experiments, consider replacing the media with freshly prepared fenofibrate solution at regular intervals. |
| Interaction with Media Components: Fenofibrate may interact with components in the media over time, leading to precipitation. | 1. Test Different Media Formulations: If possible, test the solubility and stability of fenofibrate in different types of cell culture media. 2. Evaluate Serum Effects: Assess whether the presence or absence of serum impacts precipitation. | |
| Precipitate in Stock Solution | Improper Storage: Repeated freeze-thaw cycles or moisture absorption. | 1. Aliquot Stock Solutions: Prepare and store single-use aliquots to avoid repeated temperature changes. 2. Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO for preparing your stock solutions. |
| Concentration Too High: The stock concentration is too close to the solubility limit in the solvent. | 1. Gently Warm and Vortex: If a precipitate is observed, gently warm the vial to 37°C and vortex to try and redissolve the compound. 2. Prepare a Lower Concentration Stock: If precipitation persists, prepare a new stock solution at a slightly lower concentration. |
Data Presentation
Table 1: Solubility of Fenofibrate in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~1 mg/mL | [3] |
| Water | Practically Insoluble | [2] |
| pH 6.8 Buffer with 2% Sodium Lauryl Sulfate (B86663) | ~2000-fold increase compared to buffer alone | [6] |
Note: The solubility of fenofibrate in complex biological media like DMEM or RPMI-1640 with fetal bovine serum (FBS) is not widely reported in the literature and is best determined empirically under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Fenofibrate Stock Solution
This protocol describes the preparation of a 10 mM fenofibrate stock solution in DMSO.
Materials:
-
Fenofibrate powder (Molecular Weight: 360.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh Fenofibrate: Accurately weigh out 3.608 mg of fenofibrate powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the fenofibrate powder.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the fenofibrate is completely dissolved. If necessary, briefly sonicate the tube in a water bath sonicator to aid dissolution.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of Fenofibrate in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of fenofibrate in your specific cell culture medium.[1][7]
Materials:
-
10 mM Fenofibrate stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare Serial Dilutions: In a sterile 96-well plate, prepare a 2-fold serial dilution of your 10 mM fenofibrate stock solution in DMSO.
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate. Include a DMSO-only control.
-
Add Media: Using a multichannel pipette, add 198 µL of pre-warmed complete cell culture medium to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at 37°C in a 5% CO2 incubator for a duration relevant to your experiment (e.g., 2 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of cloudiness or precipitate.
-
Quantitative Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of fenofibrate that remains clear (no visible precipitate and no significant increase in absorbance) is considered the maximum working soluble concentration under your experimental conditions.
Visualizations
Signaling Pathways
Fenofibrate's primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[8] Fenofibrate has also been shown to influence other key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB) pathways.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissolution and solubility behavior of fenofibrate in sodium lauryl sulfate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate lowers lipid accumulation in myotubes by modulating the PPARα/AMPK/FoxO1/ATGL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Fenofibrate's Impact on Creatinine
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals studying the effects of fenofibrate (B1672516) on serum creatinine (B1669602) levels. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges encountered during preclinical and clinical investigations.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does serum creatinine often increase after fenofibrate administration?
An increase in serum creatinine is a well-recognized side effect of fenofibrate therapy.[1][2] However, this elevation is generally considered reversible upon discontinuation of the drug and is not typically indicative of true kidney damage.[2][3] The leading hypothesis is that fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, increases the metabolic production rate of creatinine from creatine (B1669601) in skeletal muscle.[1][4][5] This leads to higher serum creatinine concentrations without a corresponding decrease in the glomerular filtration rate (GFR).[4]
Q2: Is the fenofibrate-induced creatinine increase a sign of nephrotoxicity?
The mechanism is still debated, but multiple studies suggest the creatinine rise does not reflect an impairment of renal function.[1][5] Studies using gold-standard GFR measurements like inulin (B196767) clearance have shown no significant change despite rising creatinine levels.[3][4] The effect is considered an "iatrogenic creatinine rise" that doesn't increase the risk of adverse renal outcomes.[2] However, some studies have shown parallel increases in both creatinine and cystatin C, an independent marker of renal function, suggesting a potential genuine effect on the kidney.[6][7][8] Therefore, careful monitoring is still essential.
Q3: How can I differentiate between fenofibrate's effect on creatinine and true drug-induced kidney injury in my study?
This is a critical experimental question. A multi-faceted approach is recommended:
-
Use Alternative GFR Markers: Measure serum cystatin C. Cystatin C levels are not influenced by muscle mass or creatinine metabolism and can provide a more accurate reflection of GFR in this context.[7][9] A significant rise in creatinine with stable cystatin C would support the metabolic production theory over nephrotoxicity.
-
Measure Creatinine Clearance: In controlled studies, collecting 24-hour urine samples to measure creatinine clearance can be informative. Some research has shown that while serum creatinine rises, urinary creatinine excretion also increases, resulting in an unchanged creatinine clearance.[1][5]
-
Monitor Other Renal Biomarkers: Assess for proteinuria, albuminuria, and other markers of kidney damage. Fenofibrate has been shown in some large trials to reduce albuminuria, suggesting a protective rather than harmful effect on the glomerulus in certain populations.[2][10]
-
Withdrawal/De-challenge: In clinical settings or long-term animal studies, discontinuation of fenofibrate should lead to a reversal of the creatinine elevation if the effect is not due to structural kidney damage.[2][3]
Section 2: Troubleshooting Experimental Results
Issue: An unexpectedly large or rapid increase in serum creatinine is observed.
-
Verify Dosing and Administration: Ensure the correct dose of fenofibrate was administered and that the formulation is appropriate for the animal model or study design.
-
Assess for Rhabdomyolysis: Although rare, fibrates can cause muscle injury.[5] Measure creatine kinase (CK) and myoglobin (B1173299) levels. A significant elevation in these markers alongside creatinine could indicate muscle damage as the source, which is a distinct mechanism from the direct effect on creatinine metabolism.[1]
-
Evaluate Confounding Factors: In clinical studies, review concomitant medications that can also affect creatinine levels (e.g., trimethoprim, cimetidine). In animal studies, ensure hydration status is maintained, as dehydration can independently raise creatinine.[11]
-
Check Assay Method: Confirm that the creatinine assay method (e.g., Jaffe vs. enzymatic) is consistent across all samples and timepoints. While studies show a strong correlation between methods like the Jaffe technique and HPLC, understanding the specifics of your assay is important.[1][4]
Issue: Creatinine and Cystatin C levels both increase significantly.
While many studies suggest fenofibrate's effect is specific to creatinine metabolism, some evidence shows a concordant rise in cystatin C.[6][12] This suggests a possible hemodynamic effect or a genuine, albeit modest, impact on GFR.
-
Actionable Step: This finding warrants a more detailed investigation into renal hemodynamics. In preclinical models, this could involve direct measurement of GFR using methods like inulin or iohexol (B1672079) clearance.
-
Consideration: The magnitude of the increase is important. A modest, parallel rise may still fall within a clinically acceptable range, whereas a steep rise in both markers is a stronger signal of potential renal impairment.[13]
Section 3: Data & Experimental Protocols
Quantitative Data Summary
The following table summarizes the typical quantitative changes in renal markers observed in human studies with fenofibrate.
| Study Cohort | Duration | Analyte | Baseline (approx.) | Post-Fenofibrate Change | Citation(s) |
| Hyperlipidemic Patients (n=12) | 3 Months | Serum Creatinine | - | +15.1% (median) | [6][8] |
| Cystatin C | - | +9.9% (median) | [6][8] | ||
| Patients with Normal/Moderate Renal Insufficiency (n=26) | 2 Weeks | Serum Creatinine | 139 µmol/L | +15.1% (to 160 µmol/L) | [1][5] |
| Creatinine Clearance | 68 mL/min | No significant change | [1][5] | ||
| Type 2 Diabetes Patients | 5 Years | Serum Creatinine | ~1.0 mg/dL | Significant Increase | [13] |
| eGFR | - | -10.1% (mean) | [13][14] |
Diagrams of Pathways and Workflows
Protocol: Colorimetric Assay for Creatinine in Serum/Urine
This protocol is based on the Jaffe reaction, a common method for quantifying creatinine.[15][16]
1. Objective: To determine the concentration of creatinine in serum or urine samples from subjects treated with fenofibrate.
2. Materials & Reagents:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
-
Creatinine standards (e.g., 0 to 40 µg/mL)
-
Sample Diluent (e.g., deionized water or PBS)
-
Alkaline Picrate Solution (Reagent A: Picric Acid, Reagent B: Sodium Hydroxide. Mix according to manufacturer instructions before use). Commercial kits are widely available and recommended for consistency.[15][17]
3. Sample Preparation:
-
Serum: Serum samples can often be used neat or with minimal dilution. If high creatinine levels are expected, dilute samples 1:2 or 1:5 with the sample diluent.
-
Urine: Urine samples must be diluted due to high creatinine concentrations. A starting dilution of 1:20 to 1:50 with sample diluent is recommended. Adjust as necessary to fall within the standard curve range.
4. Assay Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of creatinine standards in the sample diluent. A typical range is 0, 5, 10, 20, 30, and 40 µg/mL.
-
Plating: Add 50 µL of each standard, prepared sample, and blank (sample diluent only) to appropriate wells of the 96-well plate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Reaction Initiation: Add 100-200 µL (follow kit instructions) of freshly prepared Alkaline Picrate Solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature on an orbital shaker. The reaction will cause a color change from yellow to orange-red.[15]
-
Measurement: Immediately read the absorbance of the plate at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.
-
Plot the corrected absorbance values for the creatinine standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the creatinine concentration in the samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final creatinine concentration in the original sample.
References
- 1. Fenofibrate increases creatininemia by increasing metabolic production of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate and Renal Disease [medscape.com]
- 3. Reversibility of Fenofibrate Therapy–Induced Renal Function Impairment in ACCORD Type 2 Diabetic Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of fenofibrate treatment for hyperlipidaemia on serum creatinine and cystatin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Long-Term Fenofibrate Treatment on Markers of Renal Function in Type 2 Diabetes: The FIELD Helsinki substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of fenofibrate treatment for hyperlipidaemia on serum creatinine and cystatin C. (2012) | Vusumuzi Ncube | 21 Citations [scispace.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. The Effect of Fibrates on Kidney Function and Chronic Kidney Disease Progression: A Systematic Review and Meta-Analysis of Randomised Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Fenofibrate Medication on Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Creatinine Assay Kit | Chondrex, Inc. [chondrex.com]
- 17. raybiotech.com [raybiotech.com]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Fenofibrate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during preclinical animal studies with fenofibrate (B1672516).
Troubleshooting Guides
Issue 1: Diarrhea or Loose Stools Observed in Rodents
Possible Cause: Fenofibrate can alter gut microbiota composition and increase intestinal motility, leading to diarrhea or loose stools.
Troubleshooting Steps:
-
Formulation Review:
-
Initial Check: Confirm the fenofibrate formulation being used. Non-micronized formulations have lower bioavailability and may be associated with a higher incidence of GI side effects.[1][2]
-
Recommendation: Switch to a micronized or nanoparticle fenofibrate formulation. These have improved absorption and have been shown to be better tolerated.[1][2][3][4][5]
-
-
Co-administration with Probiotics:
-
Rationale: Probiotics can help restore a healthy gut microbiome and have been shown to be effective in preventing and treating diarrhea in animal models.[6][7] They may counteract fenofibrate-induced dysbiosis.
-
Action: Introduce a multi-strain probiotic supplement to the animals' diet or administer it via oral gavage. (See Experimental Protocols for a detailed protocol).
-
-
Dietary Modification:
-
Consideration: The composition of the basal diet can influence the severity of GI side effects.
-
Action: Ensure a consistent and standard diet across all study groups. Avoid sudden changes in diet. While not specific to fenofibrate, high-fiber diets can sometimes help in managing diarrhea, but this should be tested cautiously as it may also affect drug absorption.
-
Quantitative Data Summary: Probiotic Co-administration for Diarrhea
| Parameter | Vehicle Control (Castor Oil-Induced Diarrhea) | Probiotic Mixture (30 x 10⁹ CFU/kg) + Castor Oil | Loperamide (5 mg/kg) + Castor Oil |
| Onset of Diarrhea (minutes) | 75.4 ± 5.1 | 165.8 ± 14.3 | 240.0 ± 0.0 |
| Number of Diarrheal Feces | 10.5 ± 0.8 | 3.5 ± 0.8 | 0.0 ± 0.0 |
| Fecal Water Content (%) | 75.2 ± 1.5 | 60.1 ± 2.1 | 48.7 ± 1.8 |
Note: This data is from a castor oil-induced diarrhea model in rats and serves as a reference for the potential efficacy of probiotics in managing diarrhea.[6][7]
Issue 2: Emesis (Vomiting) Observed in Dogs
Possible Cause: Fenofibrate can stimulate the chemoreceptor trigger zone (CRTZ) in the brainstem, leading to emesis.[8][9]
Troubleshooting Steps:
-
Formulation and Administration:
-
Initial Check: As with rodents, the formulation can impact tolerability. A study using a micronized, nanocrystal formulation of fenofibrate (Tricor) in dogs reported minimal adverse effects, with only one out of ten dogs showing mild, sustained firm stools and a quiet demeanor.[10][11]
-
Recommendation: If using a standard formulation, consider switching to a micronized or nanocrystal formulation.
-
Administration with Food: Administering fenofibrate with food can improve its bioavailability and may help reduce gastric irritation.[2]
-
-
Anti-emetic Co-therapy:
-
Rationale: Co-administration of an anti-emetic can block the signaling pathways that trigger vomiting.
-
Action: Consider the co-administration of a D2-dopaminergic antagonist like metoclopramide (B1676508) or a neurokinin-1 (NK1) receptor antagonist like maropitant (B1663616). These have been shown to be effective in controlling vomiting in dogs.[8] (See Experimental Protocols for more details).
-
Experimental Workflow: Managing Emesis in Dogs
Caption: Troubleshooting workflow for fenofibrate-induced emesis in dogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of fenofibrate in animal studies?
A1: The most commonly reported GI side effects are diarrhea and loose stools in rodents, and emesis and abnormal stools (loose or mucoid) in dogs.[4][12]
Q2: How can changing the formulation of fenofibrate reduce GI side effects?
A2: Fenofibrate is poorly soluble in water, and early formulations had low bioavailability.[1][5] Micronized and nanoparticle formulations increase the surface area of the drug, leading to improved dissolution, better absorption, and consequently, a lower dose is needed to achieve the desired therapeutic effect.[1][2] This can reduce the amount of unabsorbed drug in the GI tract, which is often a cause of irritation and side effects.
Q3: What is the proposed mechanism for fenofibrate's effects on the gut?
A3: Fenofibrate is a PPARα (peroxisome proliferator-activated receptor alpha) agonist. PPARα is expressed in the intestinal epithelium and immune cells and plays a role in regulating intestinal inflammation, gut barrier function, and the composition of the gut microbiota.[13][14] Dysregulation of these processes can lead to GI side effects.
Q4: Are there specific probiotic strains that are recommended for use with fenofibrate?
A4: While studies have not yet identified specific probiotic strains to be used concurrently with fenofibrate, multi-strain probiotics containing species like Lactobacillus, Bifidobacterium, and Enterococcus faecium have shown benefits in managing diarrhea and improving gut health in various animal models.[12][15] The key is to use a high-quality probiotic with a sufficient concentration of live bacteria (CFU - colony-forming units).
Q5: Can anti-emetic drugs interfere with the action of fenofibrate?
A5: There is no widespread evidence to suggest that common anti-emetics like maropitant or metoclopramide interfere with the lipid-lowering effects of fenofibrate. However, it is always good practice to consult relevant pharmacological literature and consider potential pharmacokinetic interactions when co-administering drugs.
Experimental Protocols
Protocol 1: Co-administration of Probiotics to Mitigate Diarrhea in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Fenofibrate Administration: Administer fenofibrate at the desired dose via oral gavage. A non-micronized formulation is more likely to induce diarrhea for the purpose of this study.
-
Probiotic Preparation: Use a commercially available, multi-strain probiotic mixture. Re-suspend the probiotic powder in sterile saline or drinking water to a final concentration of approximately 30 x 10⁹ CFU/kg body weight.[6]
-
Co-administration: Administer the probiotic suspension via oral gavage one hour before the administration of fenofibrate.
-
Monitoring:
-
Observe the animals for the onset of diarrhea.
-
Collect all feces for 24 hours post-administration.
-
Record the total number of feces and the number of diarrheal (unformed) feces.
-
Measure the wet weight of the feces and then dry them to calculate the percentage of water content.
-
-
Control Groups:
-
Vehicle control (receiving only the vehicle for fenofibrate and probiotics).
-
Fenofibrate only.
-
Probiotic only.
-
Positive control (e.g., loperamide, an anti-diarrheal agent).[6]
-
Protocol 2: Evaluation of an Anti-emetic for Fenofibrate-Induced Emesis in Dogs
-
Animal Model: Beagle dogs, known to be sensitive to emetic stimuli.
-
Fenofibrate Administration: Administer a dose of fenofibrate known to potentially cause emesis.
-
Anti-emetic Administration: Administer the anti-emetic at the recommended dosage. For example, maropitant can be given subcutaneously at 1 mg/kg.
-
Observation:
-
Continuously observe the dogs for a period of at least 4-6 hours after fenofibrate administration.
-
Record the latency to the first emetic event.
-
Count the total number of retches and vomits.
-
-
Control Groups:
-
Vehicle control.
-
Fenofibrate only.
-
Anti-emetic only.
-
Signaling Pathways
PPARα Signaling in the Gut and Potential Mitigation Pathways
Fenofibrate activates PPARα, which can have both beneficial and potentially disruptive effects on the gut. It can reduce inflammation by inhibiting the NF-κB pathway. However, alterations in lipid metabolism and gut microbiota can lead to side effects. Probiotics may help mitigate these by producing short-chain fatty acids (SCFAs) that promote a healthy gut environment and positively influence immune responses, potentially through PPARα-related pathways.[12][13][15]
Caption: PPARα signaling pathway and potential mitigation by probiotics.
References
- 1. meded101.com [meded101.com]
- 2. researchgate.net [researchgate.net]
- 3. Micronised fenofibrate: an updated review of its clinical efficacy in the management of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micronised fenofibrate: a review of its pharmacodynamic properties and clinical efficacy in the management of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. mcvoordieren.nl [mcvoordieren.nl]
- 9. Emesis in dogs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suncus murinus: a new experimental model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of prebiotics, probiotics, and synbiotics in management of inflammatory bowel disease: Current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homeostatic PPARα signaling limits inflammatory responses to commensal microbiota in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PPARα Regulation of the Gut Physiology in Regard to Interaction with Microbiota, Intestinal Immunity, Metabolism, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Fenofibrate Supersaturation in Lipid-Based Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stabilizing fenofibrate (B1672516) supersaturation in lipid-based formulations (LBFs).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when formulating fenofibrate in lipid-based systems?
A1: The main challenge with fenofibrate in lipid-based formulations is its tendency to precipitate out of solution upon dispersion and digestion in the gastrointestinal tract. While LBFs can initially dissolve the drug, the subsequent processing in the gut can lead to supersaturation and then precipitation, which can limit the drug's absorption and bioavailability.[1][2]
Q2: What is supersaturation in the context of lipid-based formulations?
A2: Supersaturation is a state where the concentration of dissolved fenofibrate in the gastrointestinal fluid exceeds its equilibrium solubility. This is often a transient state. LBFs are designed to generate a supersaturated state to enhance the thermodynamic activity of the drug, which is a driving force for its absorption across the gut wall. However, this supersaturated state is thermodynamically unstable and can lead to drug precipitation if not properly stabilized.[3][4][5]
Q3: How can supersaturation of fenofibrate be stabilized?
A3: A key strategy to stabilize fenofibrate supersaturation is the inclusion of polymeric precipitation inhibitors (PPIs) in the formulation.[3][4][6][7] These polymers can delay the onset of precipitation, thereby maintaining a higher concentration of dissolved drug for a longer period, which can enhance absorption.[3][4]
Q4: What types of polymeric precipitation inhibitors (PPIs) are effective for fenofibrate?
A4: A range of polymers has been shown to be effective. These can be either lipid-soluble or water-soluble. Some effective PPIs for fenofibrate include:
-
Hydroxypropylmethylcellulose (HPMC): A water-soluble polymer that has demonstrated significant effectiveness in delaying fenofibrate precipitation.[3][8]
-
Poly(propylene glycol) bis(2-aminopropyl ether) (PPGAE): Another lipid-soluble polymer.[3][4][8]
The choice of PPI can depend on the specific lipid formulation and the desired processing characteristics.[3][4][6][8]
Q5: Does the type of lipid in the formulation affect fenofibrate supersaturation?
A5: Yes, the lipid composition is crucial. Formulations with medium-chain triglycerides (MCTs) have been observed to generate supersaturation upon digestion. In contrast, long-chain triglyceride (LCT) formulations may rely more on solubilization to enhance fenofibrate release. The rate and extent of lipid digestion, which varies between lipid types, directly impacts the supersaturation profile.[9][10]
Troubleshooting Guide
Issue 1: Rapid precipitation of fenofibrate observed upon dispersion of the LBF in simulated intestinal fluid.
This is a common issue indicating that the formulation is not robust enough to handle the initial dilution in the aqueous environment of the gut.
| Possible Cause | Suggested Solution |
| High Drug Loading: The concentration of fenofibrate in the LBF is too high, leading to immediate precipitation upon dispersion. | Reduce the drug loading to a level below the saturation solubility in the formulation. |
| Inadequate Solubilization: The lipid and surfactant system is not effectively solubilizing the fenofibrate upon dispersion. | Screen different surfactants and co-solvents to improve the initial solubilization capacity of the formulation. Type IIIA and IIIB LBFs may show varying degrees of precipitation.[1] |
| Lack of Precipitation Inhibitor: The formulation lacks an effective polymeric precipitation inhibitor (PPI). | Incorporate a suitable PPI such as HPMC, Eudragit RL100, or PPGAE into the formulation to delay precipitation.[3][4][8] |
Troubleshooting Workflow for Rapid Precipitation
Issue 2: Fenofibrate precipitates during the in vitro digestion phase.
Precipitation during digestion suggests that the products of lipid breakdown are unable to maintain fenofibrate in a solubilized or stable supersaturated state.
| Possible Cause | Suggested Solution |
| Poor Solubilization by Digestion Products: The generated fatty acids and monoglycerides (B3428702) have a lower solubilization capacity for fenofibrate. | Modify the lipid composition. For instance, digestion of medium-chain triglycerides can be faster than long-chain triglycerides but may result in lower drug solubilization post-digestion.[2] Consider using a blend of lipids. |
| Ineffective PPI during Digestion: The chosen PPI may not be effective in the dynamic environment of lipid digestion. | Screen different PPIs. Water-soluble polymers like HPMC can be effective as they are primarily active in the aqueous phase where precipitation occurs.[3][8] Lipid-soluble polymers can also be effective.[3][4][8] |
| High Surfactant Concentration: Some surfactants can inhibit the activity of lipase, leading to incomplete digestion and altered solubilization capacity.[2] | Evaluate the impact of surfactant concentration on the rate of digestion. Consider using surfactants that are less inhibitory to lipase. |
Logical Flow for Digestion-Related Precipitation
Experimental Protocols
Protocol 1: In Vitro Digestion of Fenofibrate-LBF
This protocol is a general guideline for assessing the behavior of a fenofibrate-loaded LBF during simulated digestion.
Materials:
-
Fenofibrate-LBF
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Pancreatin (B1164899) extract
-
Bile salts (e.g., sodium taurocholate)
-
pH-stat apparatus or pH meter and titrator
-
Water bath or heated chamber at 37°C
-
Centrifuge
-
HPLC system for fenofibrate quantification
Procedure:
-
Dispersion:
-
Add a known amount of the fenofibrate-LBF to a vessel containing SIF (pre-warmed to 37°C) under gentle agitation to simulate dispersion in the small intestine.
-
Take an initial sample to measure the fenofibrate concentration immediately after dispersion.
-
-
Digestion:
-
Initiate digestion by adding a pre-determined amount of pancreatin and bile salts to the dispersion.
-
Maintain the pH of the medium at the target intestinal pH (e.g., 6.5-7.5) using a pH-stat with NaOH solution.[2]
-
Take samples at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
Immediately after collection, stop the enzymatic reaction in the samples (e.g., by adding an inhibitor or by rapid cooling).
-
Centrifuge the samples to separate the aqueous phase (micellar and dissolved drug) from the precipitated drug and undigested lipid.
-
-
Quantification:
-
Analyze the supernatant for fenofibrate concentration using a validated HPLC-UV method.
-
Protocol 2: Quantification of Fenofibrate by HPLC-UV
This is a representative HPLC method for the quantification of fenofibrate.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 3.9 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid[3][8] |
| Flow Rate | 1.0 mL/min[3][8] |
| Detection Wavelength | 240 nm or 280 nm[11] |
| Column Temperature | Ambient or 40°C[3][12] |
| Injection Volume | 20 µL |
| Retention Time | Approximately 4 minutes (will vary with exact conditions)[3][8] |
Sample Preparation:
-
Dilute the aqueous samples from the in vitro digestion experiment with the mobile phase or a suitable organic solvent (e.g., acetonitrile) to a concentration within the linear range of the calibration curve.[3]
Experimental Workflow for Fenofibrate-LBF Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. Supersaturation and Solubilization upon In Vitro Digestion of Fenofibrate Type I Lipid Formulations: Effect of Droplet Size, Surfactant Concentration and Lipid Type [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Fenofibrate's Anti-Angiogenic Properties Validated In Vivo: A Comparative Guide
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-angiogenic effects of fenofibrate (B1672516), a commonly prescribed lipid-lowering agent. This guide provides a thorough analysis of fenofibrate's performance against other relevant compounds, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Fenofibrate has demonstrated significant anti-angiogenic activity in various in vivo models, positioning it as a potential candidate for therapies targeting angiogenesis-dependent diseases. This guide summarizes key findings from preclinical studies, offering a clear comparison with other fibrates and commonly used cardiovascular medications.
Comparative Efficacy of Fenofibrate and Alternatives
To contextualize the anti-angiogenic potential of fenofibrate, this guide presents a comparative analysis with other fibrates, such as bezafibrate (B1666932) and gemfibrozil, as well as the statin atorvastatin (B1662188). While direct in vivo anti-angiogenic comparisons with the ACE inhibitor lisinopril (B193118) are limited, in vitro data suggests complementary mechanisms.
Table 1: Comparison of Anti-Angiogenic Effects of Fenofibrate and Other Fibrates in a Mouse Corneal Neovascularization Model
| Compound | Dosage | Inhibition of Angiogenesis (%) | Reference |
| Fenofibrate | 200 mg/kg/day | 52 | [1] |
| Bezafibrate | 400 mg/kg/day | 44 | [1] |
| Gemfibrozil | 400 mg/kg/day | 22 | [1] |
| WY14643 | 50 mg/kg/day | 39 | [1] |
| ETYA | 50 mg/kg/day | 42 | [1] |
Table 2: Comparison of Fenofibrate and Atorvastatin on Vascular Parameters in vivo
| Parameter | Fenofibrate Effect | Atorvastatin Effect | Animal Model | Reference |
| Visceral Adipose Tissue (VAT) Mass | Decreased by 46% | No significant change | New Zealand White Rabbits | [2] |
| VEGF-A Gene Expression in VAT | Increased by 110% | No significant change | New Zealand White Rabbits | [2] |
| PECAM-1 (CD31) in VAT | Increased by 10% | No significant change | New Zealand White Rabbits | [2] |
| Peak Blood Flow | Increased from 448 to 536 ml/min | Increased from 448 to 570 ml/min | Humans with combined hyperlipidemia | [3] |
Key In Vivo Experimental Models and Protocols
The validation of fenofibrate's anti-angiogenic effects relies on well-established in vivo models. Below are detailed protocols for some of the key experiments cited in the literature.
Corneal Neovascularization Assay
This assay assesses the inhibition of new blood vessel growth in the normally avascular cornea.
Experimental Workflow:
Protocol Details:
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure: A micropocket is surgically created in the corneal stroma. A pellet containing a pro-angiogenic factor, such as fibroblast growth factor-2 (FGF-2), is implanted into the pocket.
-
Treatment: Mice are treated with fenofibrate (e.g., 200 mg/kg/day administered by oral gavage) or a vehicle control for the duration of the experiment (typically 5-7 days).
-
Quantification: The area of neovascularization is measured from slit-lamp images. At the end of the experiment, corneas can be excised for immunohistochemical analysis of endothelial cell markers like CD31 to visualize the new blood vessels.
Matrigel Plug Assay
This model evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix.
Experimental Workflow:
References
- 1. Both Fenofibrate and Atorvastatin Improve Vascular Reactivity in Combined Hyperlipidemia (Fenofibrate Versus Atorvastatin Trial) - American College of Cardiology [acc.org]
- 2. ovid.com [ovid.com]
- 3. Both fenofibrate and atorvastatin improve vascular reactivity in combined hyperlipidaemia (fenofibrate versus atorvastatin trial--FAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fenofibric Acid Formulations: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various fenofibric acid formulations based on their in vitro dissolution and in vivo pharmacokinetic performance. Fenofibric acid, the active metabolite of fenofibrate (B1672516), is a poorly water-soluble drug, presenting a significant formulation challenge to ensure adequate bioavailability.[1][2] This document summarizes key experimental data from published studies to aid in the selection and development of optimal drug delivery systems.
Executive Summary
Various formulation strategies have been developed to enhance the dissolution and bioavailability of fenofibric acid, a Biopharmaceutics Classification System (BCS) Class II drug characterized by low solubility and high permeability.[3] These strategies include micronization, nanoparticle formation, solid dispersions, and self-nanoemulsifying drug delivery systems (S-SNEDDS).[4][5][6] While significant differences in in vitro dissolution are often observed between formulations, these do not always correlate with in vivo performance.[1][7] Notably, advanced formulations like surface solid dispersions (SSD) and S-SNEDDS have demonstrated enhanced dissolution rates compared to conventional tablets.[1][6] However, in some studies, different formulations have been found to be bioequivalent in terms of the extent of drug absorption (AUC) and peak plasma concentration (Cmax).[1][7] The choline (B1196258) salt of fenofibric acid is highlighted for its hydrophilic nature, leading to high bioavailability and absorption throughout the gastrointestinal tract, independent of food intake.[2][4]
In Vitro Dissolution Studies
The in vitro dissolution rate is a critical quality attribute for poorly soluble drugs like fenofibric acid. Various studies have compared the dissolution profiles of different formulations in different media.
Experimental Protocol: In Vitro Dissolution
A typical dissolution study for fenofibric acid formulations is conducted using a USP Type 2 (paddle) apparatus.[8]
-
Apparatus: USP Type 2 (Paddle)
-
Dissolution Media:
-
Volume: 500 mL to 900 mL.[8]
-
Temperature: 37 ± 0.5°C.[8]
-
Paddle Speed: 50, 75, or 100 rpm.[8]
-
Sampling: Aliquots are withdrawn at predetermined time intervals and analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[5][8]
Comparative Dissolution Data
| Formulation Type | Dissolution Medium | Key Findings | Reference |
| Surface Solid Dispersion (SSD) | Phosphate Buffer (pH 6.8) | Instantaneous dissolution, releasing approximately 90% of the drug within the first 5 minutes. | [1][8] |
| Conventional Tablet | Phosphate Buffer (pH 6.8) | Slower dissolution compared to SSD, releasing nearly 80% of the drug. | [1][8] |
| Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | pH 1.2 (Acidic) | Dissolved up to 40% within 30 minutes, while the standard formulation was undetectable. | [6] |
| S-SNEDDS | pH 4.5 | Approximately 96% dissolved in 60 minutes, significantly higher than the standard formulation. | [6] |
| Fenofibric Acid-Mannitol Solid Dispersion (1:5 ratio) | Not specified | 91.53% dissolution after one hour, compared to 53.20% for pure fenofibric acid. | [9] |
Experimental Workflow: In Vitro Dissolution Testing
Caption: Workflow for a typical in vitro dissolution experiment.
In Vivo Bioavailability and Pharmacokinetics
In vivo studies are essential to determine the rate and extent of drug absorption. These studies are typically conducted in healthy human volunteers or animal models.
Experimental Protocol: In Vivo Bioavailability Study
A standard in vivo bioavailability study for fenofibric acid formulations follows a single-dose, randomized, crossover design.[1][7]
-
Subjects: Healthy human volunteers or animal models (e.g., rats, rabbits).[1][10][11]
-
Design: Single-dose, fasted, randomized, crossover design.[7]
-
Washout Period: A sufficient washout period is maintained between each treatment phase.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.[11]
-
Plasma Analysis: Plasma concentrations of fenofibric acid are quantified using a validated analytical method, such as UHPLC-UV or HPLC.[5][11][12]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters like Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental methods.[8]
Comparative Pharmacokinetic Data
| Formulation Type | Subjects | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Key Findings | Reference |
| Surface Solid Dispersion (SSD) | Humans | No significant difference from reference | No significant difference from reference | No significant difference from reference | Bioequivalent to the reference formulation. | [1][7] |
| Conventional Tablet | Humans | No significant difference from reference | No significant difference from reference | No significant difference from reference | Bioequivalent to the reference formulation. | [1][7] |
| Fenofibrate Nanoparticles (PVP) | Rats | Significantly higher than powder | - | Significantly higher than powder | Enhanced bioavailability compared to fenofibrate powder. | [5] |
| Fenofibrate Nanoparticles (HP-β-CD) | Rats | Significantly higher than powder | - | Significantly higher than powder | Enhanced bioavailability compared to fenofibrate powder. | [5] |
| Fenofibrate Nanoparticles (Gelatin) | Rats | Significantly higher than powder | - | Significantly higher than powder | Approximately 5.5-fold increase in bioavailability compared to powder. | [5] |
| S-SNEDDS | Humans | - | Reduced to 0.7-1.0 h from 1.7 h | No significant difference in extent of absorption | Increased rate of absorption compared to standard formulation. | [6] |
| Fenofibrate Sustained-Release Solid Dispersion (FNSD2) | Rats | 33.2 ± 12.3 | Delayed Tmax | 344 ± 125 | 22-fold increase in oral bioavailability compared to pure drug. | [10] |
Experimental Workflow: In Vivo Bioavailability Study
References
- 1. turkjps.org [turkjps.org]
- 2. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 5. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Bioavailability Study of Solid Self-Nanoemulsifying Drug Delivery System of Fenofibric Acid in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. researchgate.net [researchgate.net]
- 10. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Fenofibrate vs. Pioglitazone in a Rat Model of Adjuvant-Induced Arthritis: A Comparative Analysis
For researchers and drug development professionals investigating novel therapeutics for rheumatoid arthritis, the peroxisome proliferator-activated receptors (PPARs) present a promising target. This guide provides a comparative analysis of two prominent PPAR agonists, fenofibrate (B1672516) (a PPAR-α agonist) and pioglitazone (B448) (a PPAR-γ agonist), based on their performance in the well-established rat adjuvant-induced arthritis (AIA) model. This guide synthesizes experimental data to offer an objective comparison of their anti-arthritic potencies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study evaluating the effects of fenofibrate and pioglitazone in the rat AIA model.
| Treatment Group | Dosage | Hind Paw Edema | Arthritis Score | Synovial IL-1β Expression | Synovial IL-6 Expression |
| Vehicle (Control) | - | Uncontrolled Inflammation | High | Elevated | Elevated |
| Fenofibrate | 100 mg/kg/day | Significantly Reduced[1][2] | Significantly Reduced (notably better effect than pioglitazone)[1][2] | Decreased[1][2] | Decreased[1][2] |
| Pioglitazone | 30 mg/kg/day | Significantly Reduced[1][2] | Significantly Reduced[1][2] | Decreased[1][2] | Decreased[1][2] |
| Treatment Group | Dosage | Inflammatory Bone Loss | Bone Mineral Density (BMD) |
| Vehicle (Control) | - | Significant Loss | Decreased |
| Fenofibrate | 100 mg/kg/day | Reduced (to a great extent)[1][2] | Increased[1][2] |
| Pioglitazone | 30 mg/kg/day | Reduced[1][2] | Increased[1][2] |
Experimental Protocols
The data presented is based on a standardized rat adjuvant-induced arthritis model. The detailed methodology is as follows:
1. Animal Model:
-
Species: Male Lewis rats are commonly used due to their susceptibility to developing arthritis.[1][2]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 1 mg of Complete Freund's Adjuvant (CFA) at the base of the tail.[1][2] CFA contains heat-killed Mycobacterium tuberculosis, which triggers a cell-mediated immune response leading to a polyarthritis that mimics aspects of human rheumatoid arthritis.[3][4]
2. Drug Administration:
-
Treatment Commencement: Oral administration of the test compounds or vehicle begins on the day of adjuvant injection and continues for a period of 21 days.[1][2]
-
Dosages:
3. Assessment of Arthritis Severity:
-
Clinical Scoring: The severity of arthritis is evaluated using a clinical scoring system. This typically involves assessing the degree of inflammation, redness, and swelling in the joints of all four paws.[5][6]
-
Paw Volume Measurement: Hind paw edema is quantified by measuring the volume of the paw using a plethysmometer at regular intervals throughout the study.[7][8]
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and general health of the animals.[1][2]
4. Biomarker and Bone Density Analysis:
-
Cytokine Expression: At the end of the treatment period, synovial tissue is collected to determine the mRNA expression levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) using real-time RT-PCR.[1][2]
-
Bone Mineral Density (BMD): Dual-energy X-ray absorptiometry (DEXA) is used to analyze changes in bone mineral density and assess the extent of inflammatory bone loss.[1][2]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the underlying mechanisms of action and the experimental design, the following diagrams are provided.
References
- 1. Targeting Nuclear Hormone Receptors: PPARα Agonists as Potential Disease-Modifying Drugs for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. PPAR-γ alleviates the inflammatory response in TNF-α-induced fibroblast-like synoviocytes by binding to p53 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR-γ alleviates the inflammatory response in TNF-α-induced fibroblast-like synoviocytes by binding to p53 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Choline Fenofibrate versus Micronized Fenofibrate in Dyslipidemia Management
For researchers, scientists, and drug development professionals engaged in the landscape of lipid-lowering therapies, a granular understanding of the comparative efficacy and bioavailability of different formulations of the same active pharmaceutical ingredient is paramount. This guide provides an objective, data-driven comparison of two prominent formulations of fenofibric acid: choline (B1196258) fenofibrate (B1672516) and micronized fenofibrate. Both are indicated for the treatment of mixed dyslipidemia, a condition characterized by elevated triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), coupled with reduced high-density lipoprotein cholesterol (HDL-C).
Physicochemical and Bioavailability Profile
Fenofibrate, a prodrug, is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. A primary challenge in the formulation of fenofibrate has been its poor aqueous solubility, which can result in variable absorption and a pronounced food effect.[1][2]
Micronized fenofibrate was developed to improve the dissolution and absorption by reducing the particle size of the drug.[1][3] However, its absorption is still significantly influenced by the presence of food.[1]
Choline fenofibrate , a choline salt of fenofibric acid, is a newer formulation designed for enhanced hydrophilicity and improved bioavailability.[4][5] This enhanced solubility permits more consistent absorption, largely independent of food intake, a notable advantage over many micronized fenofibrate formulations that require administration with food for optimal absorption.[1] Consequently, a 135 mg dose of choline fenofibrate is considered bioequivalent to a 160 mg dose of micronized fenofibrate.[1][4]
Comparative Efficacy in Mixed Dyslipidemia
A pivotal multicenter, open-label, randomized clinical trial provides robust comparative data on the efficacy of choline fenofibrate versus micronized fenofibrate in Indian patients with mixed dyslipidemia. The study concluded that 135 mg of choline fenofibrate is as safe and effective as 160 mg of micronized fenofibrate in improving the lipid profile of these patients.[5][6][7]
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from the comparative clinical trial after 12 weeks of treatment.
| Parameter | Choline Fenofibrate (135 mg) | Micronized Fenofibrate (160 mg) | P-value |
| Triglycerides (TG) | |||
| Mean % Reduction | 34.24% | 38.13% | 0.471[5][6] |
| High-Density Lipoprotein Cholesterol (HDL-C) | |||
| Mean % Increase | 10% | 9% | 0.598[5][6] |
| Total Cholesterol | Significant Reduction | Significant Reduction | Not Statistically Significant[6] |
| Very Low-Density Lipoprotein Cholesterol (VLDL-C) | Significant Reduction | Significant Reduction | Not Statistically Significant[6] |
Mechanism of Action: PPARα Activation
Both choline fenofibrate and micronized fenofibrate exert their therapeutic effects through the same active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[4][8][9]
Activation of PPARα leads to a cascade of downstream effects, including:
-
Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.[1][4]
-
Increased Synthesis of Apo A-I and Apo A-II: These are fundamental components of HDL, leading to increased levels of HDL-C.[1][4]
-
Decreased VLDL Synthesis: By promoting the hepatic uptake and oxidation of fatty acids, PPARα activation reduces the substrate availability for the synthesis of VLDL.[4]
Experimental Protocols
The primary source for the comparative efficacy data is a multicenter, open-label, randomized, active-controlled, parallel-group study.
Key Aspects of the Clinical Trial Methodology:
-
Study Population: 226 patients with mixed dyslipidemia (serum triglycerides between 150 and 500 mg/dL) aged 18-70 years, who were on a stable statin dose for at least 8 weeks.[5][6]
-
Randomization: Patients were randomized into two groups.[5][6]
-
Primary Endpoint: The primary outcome measured was the percentage change in serum triglyceride levels from baseline to the end of the 12-week treatment period.[5][6]
-
Secondary Endpoints: Included changes in other lipid parameters such as HDL-C, total cholesterol, and VLDL-C, as well as safety and tolerability assessments.[6]
-
Statistical Analysis: The difference between the two treatment groups was analyzed for statistical significance. A P-value of less than 0.05 was considered statistically significant. The comparison of the primary endpoint between the groups yielded a P-value of 0.471, and for the change in HDL-C, the P-value was 0.598, indicating no statistically significant difference between the two formulations.[5][6]
Conclusion
The available clinical evidence strongly indicates that 135 mg of choline fenofibrate and 160 mg of micronized fenofibrate are bioequivalent and demonstrate comparable efficacy and safety in the management of mixed dyslipidemia.[1][4] Both formulations effectively modulate the lipid profile through the activation of the PPARα signaling pathway.[4] The primary advantage of choline fenofibrate lies in its improved formulation, which confers enhanced bioavailability and allows for consistent absorption without the necessity of co-administration with food, potentially leading to improved patient adherence. For drug development professionals, the choice between these formulations may be influenced by factors such as patient convenience, desired pharmacokinetic profile, and manufacturing considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 3. meded101.com [meded101.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
Validating Fenofibrate's Effects on Apolipoprotein B Levels in Dyslipidemia Models: A Comparative Guide
This guide provides a comparative analysis of fenofibrate's efficacy in modulating apolipoprotein B (apoB) levels, a key factor in atherogenic dyslipidemia. The data presented is intended for researchers, scientists, and drug development professionals, offering insights from both human clinical trials and preclinical animal models. We will compare fenofibrate's performance against other lipid-lowering agents and provide detailed experimental methodologies to support further research.
Mechanism of Action: How Fenofibrate (B1672516) Influences ApoB Metabolism
Fenofibrate's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of numerous genes involved in lipid metabolism.[1][2] Activation of PPARα leads to a cascade of effects that collectively influence the levels of apoB-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL).
The key downstream effects of PPARα activation by fenofibrate include:
-
Increased Lipoprotein Lipase (LPL) Activity: Fenofibrate upregulates the expression of LPL, the primary enzyme responsible for hydrolyzing triglycerides from VLDL particles. This enhances the clearance of these triglyceride-rich lipoproteins from circulation.[1]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL. By reducing its production, fenofibrate further promotes the catabolism of VLDL.[1][3]
-
Increased Fatty Acid Oxidation: Fenofibrate stimulates the beta-oxidation of fatty acids in the liver. This reduces the availability of fatty acids for the synthesis of triglycerides, which are essential for the assembly and secretion of VLDL particles.[1]
These actions primarily accelerate the clearance of apoB-containing particles rather than directly inhibiting their production.
Comparative Efficacy in Human Dyslipidemia
Clinical trials have demonstrated that fenofibrate reduces apoB levels in patients with mixed dyslipidemia, although its effect is generally less pronounced than that of potent statins or PCSK9 inhibitors. The primary effect of fenofibrate is on triglyceride-rich lipoproteins.
Table 1: Comparison of Fenofibrate's Effects on Plasma ApoB and Other Lipids in Humans
| Treatment (Daily Dose) | Study Population | Duration | % Change in ApoB | % Change in LDL-C | % Change in Triglycerides | Reference |
| Fenofibrate (200 mg) | Mixed Dyslipidemia | - | -15.2% | -5.5% | -43.2% | [1] |
| Fenofibrate (200 mg) | Mixed Dyslipidemia | - | -20.1% | -15.7% | -41.3% | [1] |
| Fenofibrate (200 mg) | Combined Hyperlipidemia | 10 weeks | No significant change | No significant change | ↓ (more than atorvastatin) | [4] |
| Fenofibrate (200 mg) | Combined Hyperlipidemia | 8 weeks | -15% | -14% | -44% | [5] |
| Fenofibrate (200 mg) | Metabolic Syndrome | - | -13% | - | -32% | [3] |
| Atorvastatin (B1662188) (10 mg) | Combined Hyperlipidemia | 10 weeks | ↓ (significant) | ↓ (significant) | ↓ (less than fenofibrate) | [4] |
| Atorvastatin (80 mg) | Mixed Hyperlipidemia | 8 weeks | -33% | -40% | -65% | [6] |
| Atorvastatin (40 mg) | Metabolic Syndrome | - | -42% | -53% | -38% | [3] |
| Alirocumab (PCSK9i) | Healthy Humans | 10 weeks | -46.6% | -57.9% | No significant change | [2][7] |
| Enlicitide (Oral PCSK9i) | HeFH | 24 weeks | -48.2% | -58.2% | - | [8] |
Insights from Preclinical Animal Models
Studies in animal models provide a more mechanistic understanding of fenofibrate's effects. A notable study using APOE*3-Leiden.CETP mice, a model with human-like lipoprotein metabolism, revealed that fenofibrate's triglyceride-lowering effect is primarily due to enhanced clearance, without a corresponding decrease in VLDL-apoB production.
Table 2: Fenofibrate's Effects on VLDL Kinetics in APOE*3-Leiden.CETP Mice
| Parameter | Control Group | Fenofibrate Group (30 mg/kg/day) | % Change | Reference |
| Plasma Triglycerides | - | - | -60% | [9] |
| VLDL-TG Production Rate | 6.8 ± 0.5 µmol/h | 11.8 ± 0.6 µmol/h | +73% | [10] |
| VLDL-ApoB Production Rate | No significant difference | No significant difference | No change | [9][10] |
| VLDL-TG Clearance | - | Markedly accelerated | - | [9] |
These findings suggest a compensatory increase in VLDL triglyceride production in response to the enhanced clearance, while the number of secreted apoB-containing particles remains unchanged.[10]
Experimental Protocols
Protocol for ApoB Kinetic Studies in Humans
This protocol is based on methodologies used in clinical trials to assess the production and clearance rates of apoB-containing lipoproteins.[11]
Objective: To determine the in vivo kinetics of apoB-100 and apoB-48.
Methodology:
-
Subject Preparation: Patients fast for 12 hours prior to the study.
-
Stable Isotope Infusion: A primed, constant infusion of a stable isotope-labeled amino acid, typically [5,5,5-D₃]-L-leucine, is administered intravenously for 12 hours. This allows for the labeling of newly synthesized apolipoproteins.
-
Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period.
-
Lipoprotein Fractionation: Plasma is subjected to ultracentrifugation to isolate different lipoprotein fractions (e.g., VLDL, IDL, LDL).
-
ApoB Isolation and Analysis: ApoB is isolated from each lipoprotein fraction, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Isotopic Enrichment Measurement: The isotopic enrichment of leucine (B10760876) in the apoB bands is determined using gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Modeling: The tracer-to-tracee ratios are used in multicompartmental models to calculate the fractional catabolic rates (FCR) and production rates (PR) of apoB in each lipoprotein fraction.
Protocol for Measuring ApoB Levels in Mouse Models
This protocol outlines a general procedure for quantifying apoB concentrations in mouse serum or plasma, which can be adapted for various dyslipidemia models.
Objective: To measure total apoB concentration in mouse serum/plasma.
Methodology:
-
Animal Model: Utilize a relevant mouse model of dyslipidemia (e.g., human ApoB-100 transgenic, LDLR-/-, or diet-induced obesity models).[12]
-
Treatment Administration: Administer fenofibrate (e.g., 30 mg/kg/day mixed with diet) or vehicle control for a specified period (e.g., 4 weeks).[9]
-
Sample Collection: Collect blood from fasted mice via retro-orbital bleeding or cardiac puncture. Process to obtain serum or plasma and store at -80°C until analysis.
-
ApoB Quantification:
-
ELISA Method (Recommended): Use a commercially available mouse ApoB ELISA kit.[13][14]
-
Prepare standards and samples according to the kit manufacturer's instructions. This typically involves diluting serum samples in the provided sample diluent.
-
Add standards and samples to the pre-coated microplate.
-
Incubate with detection antibody (e.g., HRP-conjugated).
-
Add substrate (e.g., TMB) and stop solution.
-
Read absorbance at 450 nm using a microplate reader.
-
Calculate ApoB concentration by interpolating from the standard curve.
-
-
Immunoturbidimetric Method: An automated immunoturbidimetric assay can also be used for high-throughput screening.[15]
-
-
Data Analysis: Compare the mean apoB concentrations between the fenofibrate-treated and control groups using appropriate statistical tests (e.g., Student's t-test).
Conclusion
The available evidence indicates that fenofibrate can reduce plasma apoB levels, primarily by enhancing the catabolism of triglyceride-rich, apoB-containing lipoproteins.[11][16] However, its potency in lowering total apoB is less than that of high-intensity statins and significantly less than PCSK9 inhibitors.[3][7][17] Preclinical data from mouse models suggest that fenofibrate does not suppress the production rate of VLDL-apoB particles, a key differentiator from other lipid-lowering therapies.[9][10] For researchers and drug developers, fenofibrate serves as a valuable tool for studying pathways related to the clearance of atherogenic lipoproteins, particularly in the context of hypertriglyceridemia. When targeting substantial reductions in apoB particle number, alternative or combination therapies may be more effective.
References
- 1. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PCSK9 Inhibition With Alirocumab on Lipoprotein Metabolism in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin and Fenofibrate have Comparable Effects on VLDL-Apolipoprotein C-III Kinetics in Men with the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of atorvastatin or fenofibrate on nonlipid biochemical risk factors and the LDL particle size in subjects with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate reduces plasma cholesteryl ester transfer from HDL to VLDL and normalizes the atherogenic, dense LDL profile in combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of atorvastatin versus fenofibrate on apoB-100 and apoA-I kinetics in mixed hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCSK9 inhibitor increases the removal of LDL and Lp(a) from the circulation via LDL-receptors - - PACE-CME [pace-cme.org]
- 8. Oral PCSK9 Inhibitor Tied to LDL-C Drop | Conexiant [conexiant.com]
- 9. Fenofibrate increases very low density lipoprotein triglyceride production despite reducing plasma triglyceride levels in APOE*3-Leiden.CETP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effect of fenofibrate and atorvastatin on in vivo kinetics of apolipoproteins B-100 and B-48 in subjects with type 2 diabetes mellitus with marked hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cerebrovascular Changes and Neurodegeneration Related to Hyperlipidemia: Characteristics of the Human ApoB-100 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. abcam.com [abcam.com]
- 15. Automated measurement of mouse apolipoprotein B: convenient screening tool for mouse models of atherosclerosis [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of atorvastatin versus fenofibrate in reaching lipid targets and influencing biomarkers of endothelial damage in patients with familial combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fenofibrate in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of fenofibrate (B1672516), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Assessment and Regulatory Context
Fenofibrate's hazard classification can be inconsistent across different Safety Data Sheets (SDS). While some sources may classify it as non-hazardous, others identify it as harmful if swallowed, an irritant to the skin and eyes, and capable of causing organ damage through prolonged or repeated exposure.[1][2] Given this discrepancy, a cautious approach is mandatory, and fenofibrate should be managed as a hazardous chemical waste.[1]
The disposal of pharmaceutical waste is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][3] It is the responsibility of the waste generator (the laboratory) to properly characterize and manage their chemical waste.[1] For discarded commercial chemical products or spill residues of fenofibrate, it may be classified under EPA waste number U240.[4]
Personal Protective Equipment (PPE)
Before handling fenofibrate in any form, including waste, appropriate Personal Protective Equipment (PPE) must be worn. This is a critical step to avoid personal contact, including inhalation of dust.[4]
Required PPE includes:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA regulations.[2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[2][4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA approved respirator.[2][4]
Step-by-Step Disposal Protocol
The standard and required method for fenofibrate disposal is through a licensed hazardous material disposal company; on-site chemical treatment by researchers is not a recommended practice.[1] The primary disposal method is high-temperature incineration at a permitted facility.[1][5]
Step 1: Waste Collection and Segregation
-
Collect all solid fenofibrate waste, including contaminated lab supplies (e.g., weigh boats, gloves, wipes), in a designated hazardous waste container.[1]
-
This container must be clearly labeled as "Hazardous Waste" and include the chemical name "Fenofibrate".[1][6]
-
The container must be in good condition, made of a compatible material, and kept securely sealed when not in use.[1][7]
-
Do not mix fenofibrate waste with other incompatible waste streams.[6]
Step 2: Aqueous Waste
-
Do not dispose of fenofibrate solutions down the drain.[2] This is to prevent the release of the compound into aquatic environments where it may cause long-lasting harmful effects.[2][8]
-
Collect the first rinse of any container that held fenofibrate as hazardous waste.[6] Subsequent rinses of emptied and decontaminated containers may be disposed of as regular waste, but labels must be defaced.[6]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Laboratories should not store more than 10 gallons of hazardous waste at a time.[6]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][6]
-
The EHS department will work with an approved environmental management vendor for incineration.[5]
Step 5: Record Keeping
-
Maintain meticulous records of all fenofibrate waste generated and disposed of.[1]
-
Documentation should include the chemical name, quantity, and date of disposal, which is essential for regulatory compliance.[1]
Spill and Decontamination Protocol
In the event of a fenofibrate spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[4]
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the full required PPE, including respiratory protection.[4][9]
-
Contain the Spill:
-
For solid spills: Use a dry clean-up procedure to avoid generating dust.[4] Gently sweep or vacuum up the material and place it in a labeled hazardous waste container.[4][9] A vacuum cleaner must be fitted with a HEPA-type exhaust filter.[4]
-
For liquid spills: Use an absorbent material to contain the spill.
-
-
Decontaminate the Area: After the bulk of the material has been removed, decontaminate the area. The first rinseate should be collected as hazardous waste.[6]
-
Dispose of Clean-up Materials: All materials used for the clean-up (e.g., absorbent pads, wipes, contaminated PPE) must be placed in the hazardous waste container.[6]
-
Ventilate: After removal, ventilate the contaminated area.[9]
Quantitative Data Summary
The following table summarizes key data relevant to the safe handling and disposal of fenofibrate.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | 1,600 mg/kg (mouse) | |
| >2,000 mg/kg (rat) | ||
| Environmental Persistence | Slowly degraded in the environment. | [10] |
| Bioaccumulation Potential | Log P between 3.9 and 5.2, indicating potential for bioconcentration. | [10] |
| Aquatic Environment Concentration | Detected in source water at concentrations from 0.04 ng/L. | [11] |
| EPA Waste Number (unused product) | U240 | [4] |
Fenofibrate Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of fenofibrate waste in a laboratory setting.
Caption: Workflow for the safe disposal of fenofibrate waste.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. moehs.com [moehs.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Fenofibrate - Janusinfo.se [janusinfo.se]
- 11. Occurrence of fibrates and their metabolites in source and drinking water in Shanghai and Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
